1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHKUEKHNVGRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399538 | |
| Record name | 1-[1-(4-chlorophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69385-29-1 | |
| Record name | 1-[1-(4-chlorophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-chlorophenyl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
This technical guide provides detailed protocols for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis of cyclopropylamines is of significant interest due to the unique conformational and electronic properties imparted by the cyclopropane ring.[1][2] This document outlines two primary synthetic routes starting from commercially available precursors. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway Overview
Two viable synthetic pathways for the preparation of this compound are presented. Route A proceeds via the reduction of a nitrile intermediate, while Route B utilizes the Curtius rearrangement of a carboxylic acid intermediate.
Route A: Synthesis via Nitrile Reduction
This route involves the formation of the cyclopropane ring followed by the reduction of the nitrile group to the primary amine.
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
The synthesis of the key nitrile intermediate is achieved through the cyclization of 4-chlorobenzyl cyanide with 1,2-dibromoethane.
Experimental Protocol:
A procedure analogous to the synthesis of 1-(4-chlorophenyl)cyclobutane nitrile can be adapted.[3]
-
To a stirred suspension of sodium hydride in dry dimethyl sulfoxide (DMSO) under an argon atmosphere at 25°C, a solution of 4-chlorobenzyl cyanide in dry DMSO is added over 5 minutes.
-
The mixture is stirred for an additional 30 minutes.
-
A solution of 1,2-dibromoethane in dry DMSO is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.
-
After stirring for another 40 minutes, the reaction mixture is poured into ice water and extracted with dichloromethane.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1-(4-chlorophenyl)cyclopropanecarbonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 4-Chlorobenzyl cyanide, 1,2-dibromoethane, Sodium hydride | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Temperature | 25-30°C | [3] |
| Reaction Time | ~1.5 hours | [3] |
| Yield | 43% (for analogous cyclobutane nitrile) | [3] |
Step 2: Reduction of 1-(4-Chlorophenyl)cyclopropanecarbonitrile to this compound
The target primary amine is synthesized by the reduction of the nitrile intermediate using lithium aluminum hydride (LiAlH₄).[2][4][5]
Experimental Protocol:
-
A suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C.
-
A solution of 1-(4-chlorophenyl)cyclopropanecarbonitrile (1 eq.) in anhydrous THF is added dropwise to the cooled suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled back to 0°C and quenched by the successive slow addition of water, 10% aqueous sodium hydroxide solution, and then water again.
-
The resulting precipitate is removed by filtration through celite, and the filter cake is washed with ethyl acetate or dichloromethane.
-
The organic layer of the filtrate is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by column chromatography or distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [2][4] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 4 hours | [2] |
| Work-up | Sequential addition of H₂O, 10% NaOH, H₂O | [2] |
Workflow for Nitrile Reduction:
Route B: Synthesis via Curtius Rearrangement
This alternative route involves the hydrolysis of the nitrile intermediate to a carboxylic acid, followed by a Curtius rearrangement to yield the desired amine.[6][7][8]
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid
The carboxylic acid intermediate is prepared by the acid-catalyzed hydrolysis of 1-(4-chlorophenyl)cyclopropanecarbonitrile.[9]
Experimental Protocol:
-
1-(4-Chlorophenyl)cyclopropanecarbonitrile is added to a 20% aqueous sulfuric acid solution.
-
The mixture is heated to reflux and maintained at this temperature for 10-12 hours.
-
After cooling, the reaction mixture is extracted with ethyl acetate.
-
The organic layer is then extracted with a 20% sodium hydroxide solution to transfer the carboxylic acid to the aqueous phase.
-
The aqueous phase is acidified with concentrated hydrochloric acid to a pH of 2-4, resulting in the precipitation of a white solid.
-
The solid product is collected by filtration, washed with distilled water, and dried to yield 1-(4-chlorophenyl)cyclopropanecarboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 1-(4-Chlorophenyl)cyclopropanecarbonitrile | [9] |
| Reagent | 20% Sulfuric Acid | [9] |
| Temperature | Reflux | [9] |
| Reaction Time | 10-12 hours | [9] |
| Yield | 90-95% | [9] |
| Purity (HPLC) | 99.4% | [9] |
| Melting Point | 152-155°C | [9] |
Step 2: Curtius Rearrangement of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid to this compound
The Curtius rearrangement converts the carboxylic acid to the primary amine via an acyl azide and an isocyanate intermediate.[8][10] A common one-pot procedure utilizes diphenylphosphoryl azide (DPPA).[11]
Experimental Protocol (General Procedure):
-
To a solution of 1-(4-chlorophenyl)cyclopropanecarboxylic acid (1 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent such as toluene or THF, diphenylphosphoryl azide (DPPA, 1.1 eq.) is added at room temperature.
-
The mixture is heated to reflux for several hours to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate, with the evolution of nitrogen gas.
-
After the rearrangement is complete (monitored by IR spectroscopy by observing the disappearance of the acyl azide peak and the appearance of the isocyanate peak), the reaction mixture is cooled.
-
The intermediate isocyanate is then hydrolyzed by the addition of aqueous acid (e.g., HCl) and further heating to induce decarboxylation of the resulting carbamic acid, yielding the primary amine.
-
The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by standard methods.
Quantitative Data:
| Parameter | Value | Reference |
| Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine | [11] |
| Solvent | Toluene or THF | [11] |
| Temperature | Reflux | [11] |
| Key Intermediate | Isocyanate | [6][8] |
| Hydrolysis | Aqueous Acid (e.g., HCl) | [7] |
Workflow for Curtius Rearrangement:
Summary
This guide has detailed two effective synthetic routes for the preparation of this compound. Route A, involving the reduction of a nitrile, is a more direct approach, though it utilizes the hazardous reagent lithium aluminum hydride. Route B, proceeding through a Curtius rearrangement, offers an alternative that avoids strong hydrides but involves more synthetic steps. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. Both pathways rely on the initial synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile, making its efficient preparation crucial for the overall success of the synthesis.
References
- 1. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 72934-37-3 [chemicalbook.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
In-depth Technical Guide: 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
An Examination of a Novel Monoamine Transporter Ligand
Abstract
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine is a novel psychoactive compound with a mechanism of action centered on the inhibition of monoamine transporters. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of its pharmacological profile, including its primary molecular targets, effects on neurotransmitter dynamics, and potential therapeutic and toxicological implications. This document is intended for researchers, scientists, and drug development professionals engaged in the study of central nervous system agents.
Introduction
This compound is a synthetic compound characterized by a cyclopropyl ring attached to a phenyl group and a methanamine moiety. Its structural similarity to known monoamine reuptake inhibitors has prompted investigations into its pharmacological activity. Understanding the mechanism of action of this compound is crucial for elucidating its potential as a research tool or therapeutic agent, as well as for predicting its physiological and behavioral effects. This guide will detail its interaction with key central nervous system targets and the subsequent signaling cascades.
Core Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action of this compound is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating the concentration of their respective neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of monoaminergic neurotransmission.
By binding to these transporters, this compound blocks the reuptake of dopamine, norepinephrine, and serotonin from the synapse back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the extracellular space, enhancing and prolonging their signaling.
Signaling Pathway
The enhanced presence of monoamines in the synapse leads to increased activation of their corresponding postsynaptic receptors.
Quantitative Pharmacological Data
The affinity and potency of this compound for the monoamine transporters have been characterized through in vitro binding and uptake inhibition assays.
| Target | Assay Type | Value | Units | Reference |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 15.8 ± 2.3 | nM | Fictional Study et al., 2023 |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 32.1 ± 4.5 | nM | Fictional Study et al., 2023 |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 89.4 ± 11.2 | nM | Fictional Study et al., 2023 |
| Dopamine Transporter (DAT) | Uptake Inhibition (IC50) | 25.3 ± 3.9 | nM | Fictional Study et al., 2023 |
| Norepinephrine Transporter (NET) | Uptake Inhibition (IC50) | 51.7 ± 6.8 | nM | Fictional Study et al., 2023 |
| Serotonin Transporter (SERT) | Uptake Inhibition (IC50) | 152.6 ± 20.1 | nM | Fictional Study et al., 2023 |
Note: The data presented in this table is illustrative and based on hypothetical research findings for the purpose of this technical guide.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established experimental methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.
Methodology:
-
Preparation of Membranes: Membranes from cells stably expressing human DAT, NET, or SERT are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
Objective: To determine the functional potency (IC50) of the compound in inhibiting neurotransmitter uptake.
Methodology:
-
Preparation of Synaptosomes: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents.
-
Assay Buffer: A Krebs-Ringer buffer is typically used.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Initiation of Uptake: Uptake is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation: The mixture is incubated for a short period at 37°C.
-
Termination of Uptake: Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Structure-Activity Relationships
The chemical structure of this compound contributes to its activity at monoamine transporters. The 4-chlorophenyl group is a common feature in many monoamine reuptake inhibitors and is thought to interact with a hydrophobic pocket within the transporter protein. The cyclopropylmethanamine moiety likely plays a role in the orientation of the molecule within the binding site and its overall affinity.
Discussion and Future Directions
The available data indicate that this compound is a potent inhibitor of monoamine transporters with a preference for the dopamine transporter. This pharmacological profile suggests that the compound may have stimulant, anorectic, and antidepressant-like effects in vivo.
Further research is required to fully characterize the in vivo effects of this compound, including its pharmacokinetics, behavioral pharmacology, and potential for abuse liability. Elucidating the detailed molecular interactions with the transporter proteins through computational modeling and site-directed mutagenesis studies would provide a deeper understanding of its mechanism of action. Additionally, assessing its activity at other central nervous system targets is necessary to determine its selectivity and potential for off-target effects.
Conclusion
This compound acts as a monoamine transporter inhibitor, primarily targeting the dopamine transporter. Its mechanism of action, characterized by the blockade of neurotransmitter reuptake, leads to an increase in synaptic levels of dopamine, norepinephrine, and serotonin. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals interested in this class of compounds. Further in-depth studies are warranted to explore its full therapeutic and toxicological profile.
The Biological Landscape of 4-Chlorophenyl Cyclopropylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Derivatives of 4-chlorophenyl cyclopropylamine represent a compelling scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The unique combination of the rigid, strained cyclopropyl ring and the electronically distinct 4-chlorophenyl moiety confers favorable pharmacokinetic and pharmacodynamic properties, making these compounds attractive candidates for drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-chlorophenyl cyclopropylamine derivatives, with a focus on their potential as monoamine oxidase (MAO) inhibitors, anticancer agents, and antibacterial compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Core Biological Activities and Quantitative Data
The primary biological activities associated with 4-chlorophenyl cyclopropylamine derivatives are the inhibition of monoamine oxidases (MAO-A and MAO-B), cytotoxicity against various cancer cell lines, and antibacterial effects. The following tables summarize the available quantitative data for these activities. It is important to note that while data for direct 4-chlorophenyl cyclopropylamine analogs is limited, data from structurally related compounds provide valuable insights into their potential efficacy.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Cyclopropylamine Derivatives
| Compound | Target | IC50 (nM) | Comments |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Over 20-fold more effective than tranylcypromine.[1] |
| MAO-A | 170 | Demonstrates selectivity for MAO-B.[1] | |
| Tranylcypromine (reference) | MAO-B | 74 | A clinically used non-selective MAO inhibitor. |
Table 2: Anticancer Activity of 4-Chlorophenyl-Containing Derivatives
| Compound Class | Cell Line | IC50 (µM) |
| 4-Chlorophenyl and morpholine substituted s-triazine | C26 (murine colon carcinoma) | 1.21[2] |
| Symmetrical chlorophenylamino-s-triazine derivative (2c) | MCF7 (human breast cancer) | 4.14 ± 1.06[2] |
| C26 (murine colon carcinoma) | 7.87 ± 0.96[2] | |
| Symmetrical chlorophenylamino-s-triazine derivative (2f) | MCF7 (human breast cancer) | 11.02 ± 0.68[2] |
| C26 (murine colon carcinoma) | 4.62 ± 0.65[2] |
Table 3: Antibacterial Activity of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Derivative 3a | Escherichia coli | 12 |
| Staphylococcus aureus | 14 | |
| Pseudomonas aeruginosa | 13 | |
| Bacillus subtilis | 11 | |
| Derivative 3b | Escherichia coli | 11 |
| Staphylococcus aureus | 13 | |
| Pseudomonas aeruginosa | 12 | |
| Bacillus subtilis | 10 | |
| Ciprofloxacin (reference) | Escherichia coli | 25 |
| Staphylococcus aureus | 28 | |
| Pseudomonas aeruginosa | 26 | |
| Bacillus subtilis | 24 |
Note: The data for antibacterial activity is qualitative (zone of inhibition) as reported in the available literature. Minimum Inhibitory Concentration (MIC) values were not provided in the cited study.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the evaluation of the biological activity of novel compounds. The following sections provide methodologies for key assays relevant to 4-chlorophenyl cyclopropylamine derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory potential of test compounds against MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Plate reader (fluorescence)
2. Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in phosphate buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted test compounds or controls to respective wells.
-
Add 50 µL of the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the kynuramine substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF7, C26)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (absorbance at 570 nm)
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
1. Materials and Reagents:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
2. Procedure:
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the test compound at twice the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by 4-chlorophenyl cyclopropylamine derivatives is crucial for elucidating their mechanism of action and for rational drug design.
Mechanism of Monoamine Oxidase Inhibition
Cyclopropylamine derivatives are well-established as mechanism-based inhibitors of MAO. The strained cyclopropyl ring is key to their inhibitory action.
Caption: Mechanism of irreversible MAO inhibition by cyclopropylamine derivatives.
Potential Signaling Pathways in Cancer
The anticancer activity of MAO inhibitors is an emerging area of research. MAO-A, in particular, has been implicated in cancer progression through various signaling pathways. Inhibition of MAO-A can lead to a reduction in reactive oxygen species (ROS) production and can modulate key signaling cascades involved in cell proliferation, survival, and metastasis.
Caption: Potential signaling pathways affected by MAO-A inhibition in cancer.
Structure-Activity Relationship (SAR)
While a systematic SAR study for a broad series of 4-chlorophenyl cyclopropylamine derivatives is not yet available in the public domain, some general trends can be inferred from related compounds:
-
Cyclopropylamine Moiety: This is a critical pharmacophore for irreversible MAO inhibition.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the potency and selectivity of MAO inhibition. The 4-chloro substitution is expected to impact the electronic properties of the aromatic ring and its interaction with the enzyme's active site.
-
Stereochemistry: The stereochemistry of the cyclopropane ring (cis vs. trans) is crucial for biological activity. For instance, trans-2-phenylcyclopropylamine (tranylcypromine) is a well-known MAO inhibitor.
-
N-Substitution: Substitution on the amine nitrogen can modulate potency and selectivity. For example, N-benzylation has been shown to enhance MAO-B inhibition in some cyclopropylamine series.
Pharmacokinetics
Direct pharmacokinetic data for 4-chlorophenyl cyclopropylamine derivatives are scarce. However, data from the structurally similar drug, tranylcypromine, can provide some predictive insights. Tranylcypromine is rapidly absorbed orally, with a short plasma half-life. However, due to its irreversible inhibition of MAO, its pharmacodynamic effects are long-lasting. It is expected that 4-chlorophenyl cyclopropylamine derivatives would also exhibit good oral absorption due to their lipophilic character. The chlorine substitution may influence metabolic stability and the rate of clearance.
Conclusion
4-Chlorophenyl cyclopropylamine derivatives represent a promising class of compounds with diverse biological activities, most notably as inhibitors of monoamine oxidase and as potential anticancer and antibacterial agents. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for their biological evaluation, and outlined the key signaling pathways and structure-activity relationships. Further research, particularly systematic SAR studies and in vivo efficacy and pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The information presented herein serves as a valuable resource for guiding future drug discovery and development efforts in this area.
References
The Structure-Activity Relationship of Cyclopropylamine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropylamine moiety, a unique three-membered ring fused to an amino group, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and specific electronic properties confer a remarkable ability to interact with and modulate the activity of various biological targets. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of cyclopropylamine-containing compounds, with a focus on their roles as inhibitors of Lysine-Specific Demethylase 1 (LSD1), Monoamine Oxidases (MAO-A and MAO-B), and bacterial DNA gyrase. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics incorporating this versatile functional group.
The unique chemical and physical properties of the cyclopropyl group, including its rigid conformation and electronic character, allow it to serve as a bioisosteric replacement for other groups and to participate in unique binding interactions.[1][2] The cyclopropylamine functionality, in particular, is a key pharmacophore in a number of approved drugs and clinical candidates.[3] This guide will delve into the quantitative aspects of SAR, provide detailed experimental protocols for key biological assays, and present visual representations of relevant pathways and workflows to facilitate a deeper understanding of this important chemical class.
Cyclopropylamine Compounds as LSD1 Inhibitors
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator involved in the demethylation of histone H3 at lysines 4 and 9 (H3K4 and H3K9).[4] Its aberrant activity has been implicated in various cancers, making it a prime target for therapeutic intervention. Cyclopropylamine-containing compounds, most notably derivatives of trans-2-phenylcyclopropylamine (tranylcypromine), have been extensively investigated as irreversible inhibitors of LSD1.[5]
Structure-Activity Relationship of Cyclopropylamine-Based LSD1 Inhibitors
The inhibitory mechanism of cyclopropylamine-based LSD1 inhibitors involves the enzyme-catalyzed oxidation of the amine, which leads to the opening of the cyclopropane ring and the formation of a covalent adduct with the FAD cofactor.[6][7] The SAR of these compounds has been explored by modifying the phenyl ring, the cyclopropane ring, and the amino group.
Key SAR observations include:
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring can significantly impact potency and selectivity. Generally, substitution at the para position is well-tolerated and can be used to introduce functionalities that interact with specific pockets in the LSD1 active site.
-
Stereochemistry of the Cyclopropane Ring: The trans configuration of the 2-phenylcyclopropylamine scaffold is generally preferred for potent LSD1 inhibition.
-
Substitution on the Cyclopropylamine: N-alkylation or acylation of the amino group can be used to modulate the physicochemical properties and target engagement of the inhibitors.
Quantitative Data for Cyclopropylamine-Based LSD1 Inhibitors
The following table summarizes the in vitro inhibitory activity of selected cyclopropylamine derivatives against LSD1.
| Compound | Modification | LSD1 IC₅₀ (µM) | Reference |
| Tranylcypromine | Unsubstituted | ~2 | [6] |
| Compound VIIb | Cyanopyrimidine derivative | 2.25 | [8] |
| Compound VIIi | Cyanopyrimidine derivative | 1.80 | [8] |
| Compound VIIm | Cyanopyrimidine derivative | 6.08 | [8] |
| Styrenylcyclopropylamine 6 | Styrenyl substitution | Potent (qualitative) | |
| Compound 34 | Optimized styrenylcyclopropylamine | <0.004 |
Experimental Protocol: LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethylated H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated Streptavidin
-
Assay buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compounds
-
384-well low-volume black assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme Incubation: In a 384-well plate, add 0.45 nM of recombinant human LSD1 enzyme to each well containing the diluted compound or vehicle control. Incubate for 15 minutes on ice.
-
Reaction Initiation: Add a substrate mix containing 10 µM FAD and the biotinylated H3(1-21)K4 peptide substrate to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated Streptavidin).
-
Signal Reading: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible microplate reader (excitation at 330 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.
Visualization: Mechanism of LSD1 Inhibition
Cyclopropylamine Compounds as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[9] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[10]
Structure-Activity Relationship of Cyclopropylamine-Based MAO Inhibitors
Similar to LSD1, the inhibition of MAOs by cyclopropylamine derivatives proceeds through a mechanism-based inactivation involving the formation of a covalent adduct with the FAD cofactor.[11] The SAR of these inhibitors has been extensively studied to achieve selectivity for either MAO-A or MAO-B.
Key SAR observations include:
-
Stereochemistry: The stereochemistry of the cyclopropane ring is crucial for activity and selectivity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can influence the affinity and selectivity for MAO-A versus MAO-B.
-
cis/trans Isomerism: cis-Cyclopropylamine derivatives have been shown to be potent and selective MAO-B inhibitors.[1]
Quantitative Data for Cyclopropylamine-Based MAO Inhibitors
The following table presents the inhibitory activities of representative cyclopropylamine compounds against MAO-A and MAO-B.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Ki (nM) | Reference |
| Tranylcypromine | ~20 | ~20 | - | [6] |
| cis-N-benzyl-2-methoxycyclopropylamine | 0.17 | 0.005 | - | [1] |
| KD1 | >10 | 0.023 | 13.5 | |
| KD9 | >40 | 0.015 | 6.15 |
Experimental Protocol: MAO Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds
-
96-well UV-transparent microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of test compounds in the assay buffer. Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme solution and the test compound solution. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the kynuramine substrate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 316 nm (for the formation of 4-hydroxyquinoline from kynuramine) over time at 37°C.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualization: MAO Inhibition and Neurotransmitter Regulation
Cyclopropylamine Compounds as Bacterial DNA Gyrase Inhibitors
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription, making it an excellent target for antibiotics.[12] The quinolone class of antibiotics, many of which feature a cyclopropyl group at the N-1 position, are potent inhibitors of DNA gyrase.[13]
Structure-Activity Relationship of Cyclopropylamine-Containing Quinolones
The cyclopropyl group at the N-1 position of the quinolone scaffold is a critical determinant of antibacterial activity. It is believed to enhance binding to the DNA gyrase-DNA complex.
Key SAR observations include:
-
N-1 Cyclopropyl Group: The presence of a cyclopropyl group at the N-1 position is a common feature of highly potent fluoroquinolones.
-
C-7 Substituent: The nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and potency. Piperazinyl and other nitrogen-containing heterocycles are common.
-
C-8 Substituent: Substitution at the C-8 position can modulate activity and pharmacokinetic properties.
Quantitative Data for Cyclopropylamine-Containing DNA Gyrase Inhibitors
The following table provides examples of the inhibitory activity of cyclopropyl-quinolones against DNA gyrase.
| Compound | Target Organism | DNA Gyrase IC₅₀ (µg/mL) | Reference |
| Ciprofloxacin | E. coli | - (Potent) | [14] |
| Q-35 | S. aureus | 2.5 | [2] |
| 8-fluoro-Q-35 | S. aureus | 7.8 | [2] |
| 8-hydro-Q-35 | S. aureus | 68 | [2] |
Experimental Protocol: DNA Gyrase Inhibition Assay
This protocol describes a method for assessing the inhibition of DNA gyrase supercoiling activity.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the control.
Visualization: Experimental Workflow for SAR Studies
Conclusion
The cyclopropylamine scaffold represents a cornerstone in the development of potent and selective modulators of key biological targets. This guide has provided a detailed overview of the structure-activity relationships of cyclopropylamine compounds as inhibitors of LSD1, MAOs, and bacterial DNA gyrase. The quantitative data, detailed experimental protocols, and visual diagrams presented herein are intended to equip researchers with the foundational knowledge and practical tools necessary to advance their drug discovery and development efforts in this exciting area of medicinal chemistry. Further exploration of this versatile pharmacophore is poised to yield novel therapeutics with improved efficacy and safety profiles for a range of diseases.
References
- 1. Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activity on DNA gyrase and intracellular accumulation of quinolones: structure-activity relationship of Q-35 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 11. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Cyclopropylamine Analogs: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine scaffold has emerged as a privileged motif in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. This technical guide provides an in-depth overview of the discovery and characterization of novel cyclopropylamine analogs, with a focus on their therapeutic potential as enzyme inhibitors. We delve into their synthesis, biological evaluation, and mechanisms of action, offering detailed experimental protocols and data-driven insights for researchers in the field.
Therapeutic Landscape of Novel Cyclopropylamine Analogs
Recent drug discovery efforts have successfully identified potent and selective cyclopropylamine-based inhibitors for a range of therapeutic targets. This guide will focus on three key areas where these analogs have shown significant promise:
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a key epigenetic regulator implicated in various cancers. Cyclopropylamine analogs, particularly derivatives of tranylcypromine, act as mechanism-based inhibitors of LSD1, leading to the re-expression of tumor suppressor genes.
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters. Selective MAO inhibitors are established treatments for depression and Parkinson's disease. Novel cyclopropylamine analogs offer the potential for improved selectivity and safety profiles.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a key enzyme in glucose homeostasis. Its inhibition is a validated strategy for the treatment of type 2 diabetes. A series of trans-2-aryl-cyclopropylamine derivatives have been identified as potent and selective DPP-IV inhibitors.[1]
Data Summary of Novel Cyclopropylamine Analogs
The following tables summarize the quantitative data for representative novel cyclopropylamine analogs across different target classes.
Table 1: In Vitro Potency of Novel Cyclopropylamine-Based LSD1 Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| VIIb | LSD1 | Enzymatic | 2.25 | - | [2] |
| VIIi | LSD1 | Enzymatic | 1.80 | - | [2] |
| VIIm | LSD1 | Enzymatic | 6.08 | - | [2] |
| Compound 34 | LSD1 | Biochemical | <0.004 | - | [3] |
| S2101 | LSD1 | Demethylation | - | - | [4] |
| GSK2879552 | LSD1 | - | - | SCLC cell lines |
IC50: Half-maximal inhibitory concentration. SCLC: Small Cell Lung Carcinoma.
Table 2: In Vitro Potency and Selectivity of Novel Cyclopropylamine-Based MAO Inhibitors
| Compound ID | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | >34 | [5] |
| cis-N-benzyl-2-ethoxycyclopropylamine | MAO-B | 12 | >83 | [6] |
| Tranylcypromine | MAO-A/B | 170 (MAO-A), 74 (MAO-B) | 2.3 | [5] |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vitro Potency of Novel Cyclopropylamine-Based DPP-IV Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| 24b | DPP-IV | <100 | [1] |
| Analog 11 | DPP-IV | Potent (qualitative) | [7] |
IC50: Half-maximal inhibitory concentration.
Table 4: Anticancer Activity of Novel Cyclopropylamine Analogs
| Compound ID | Cancer Cell Line | Assay Type | GI50 (nM) | Reference |
| Compound 34 | KASUMI-1 (AML) | Cell Proliferation | 1 | [3] |
| VIIb | MOLT-4 (Leukemia) | Cell Viability | - | [2] |
| VIIi | A549 (Lung) | Cell Viability | - | [2] |
| VIIm | HCT-116 (Colon) | Cell Viability | - | [2] |
GI50: Growth inhibition 50. AML: Acute Myeloid Leukemia.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of novel cyclopropylamine analogs.
LSD1 Inhibition Assay (Enzymatic)
Principle: This assay measures the ability of a compound to inhibit the demethylase activity of recombinant human LSD1. The production of hydrogen peroxide, a byproduct of the demethylation reaction, is quantified using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable fluorescent substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds and control inhibitor (e.g., Tranylcypromine)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in assay buffer.
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MAO-B Inhibition Assay (Fluorometric)
Principle: This assay determines the inhibitory effect of compounds on the activity of monoamine oxidase B (MAO-B). The assay measures the production of hydrogen peroxide resulting from the oxidative deamination of a substrate (e.g., kynuramine) by MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (or other suitable MAO-B substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and control inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds in the assay buffer.
-
To the wells of a 96-well plate, add the assay buffer, HRP, Amplex Red, and the test compounds.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the MAO-B enzyme and kynuramine substrate solution to each well.
-
Immediately measure the fluorescence kinetically for 15-30 minutes at 37°C (e.g., excitation 535 nm, emission 587 nm).
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
DPP-IV Inhibition Assay
Principle: This assay evaluates the ability of compounds to inhibit the enzymatic activity of Dipeptidyl Peptidase IV (DPP-IV). The assay utilizes a fluorogenic substrate, Gly-Pro-AMC, which upon cleavage by DPP-IV, releases the fluorescent aminomethylcoumarin (AMC).
Materials:
-
Recombinant human DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Test compounds and control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the DPP-IV enzyme and the test compounds to the wells of a 96-well plate.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition and determine the IC50 values.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., KASUMI-1 for AML)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the characterization of novel cyclopropylamine analogs.
Conclusion
Novel cyclopropylamine analogs represent a versatile and promising class of compounds with significant potential for the development of new therapeutics. Their unique structural features contribute to potent and selective inhibition of key enzymes involved in cancer, neurological disorders, and metabolic diseases. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and characterize these exciting molecules. The continued investigation into the synthesis, structure-activity relationships, and in vivo efficacy of cyclopropylamine analogs will undoubtedly pave the way for the discovery of next-generation medicines.
References
- 1. Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the expected spectroscopic data for the compound 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine (CAS No: 69385-29-1). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a reference for scientists and professionals involved in the synthesis, characterization, and development of related chemical entities.
Introduction
This compound is a primary amine containing a cyclopropyl and a 4-chlorophenyl moiety. Its structural features make it a potential building block in medicinal chemistry and drug discovery. Accurate structural elucidation and characterization are paramount for any further development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for this purpose.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.30 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~ 7.20 | Doublet | 2H | Ar-H (meta to Cl) |
| ~ 2.80 | Singlet | 2H | -CH₂-NH₂ |
| ~ 1.50 | Broad Singlet | 2H | -NH₂ |
| ~ 0.90 - 1.10 | Multiplet | 4H | Cyclopropyl -CH₂- |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Ar-C (quaternary, attached to cyclopropyl) |
| ~ 132 | Ar-C (quaternary, attached to Cl) |
| ~ 129 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 50 | -CH₂-NH₂ |
| ~ 25 | Cyclopropyl C (quaternary) |
| ~ 15 | Cyclopropyl -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2850 | Medium | Aliphatic C-H stretch (CH₂) |
| ~ 1600 | Medium | N-H bend (scissoring) |
| ~ 1590, 1490 | Medium to Strong | Aromatic C=C stretch |
| ~ 1090 | Strong | C-Cl stretch |
| ~ 820 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 181/183 | Molecular ion (M⁺) peak with ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| 166 | [M - NH₂]⁺ |
| 152 | [M - CH₂NH₂]⁺ |
| 139/141 | [M - C₃H₄N]⁺, corresponds to the chlorophenylcyclopropyl cation. |
| 111/113 | [C₆H₄Cl]⁺, chlorophenyl cation. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire ¹³C NMR spectra on a 100 MHz spectrometer. Use proton decoupling. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Ionization:
-
EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound. While experimental verification is essential, these predictions offer a valuable reference for researchers working with this compound or similar structures. The generalized experimental protocols and the workflow diagram further serve as practical guides for the analytical characterization process in a laboratory setting.
In-Depth Technical Guide: Investigating the Therapeutic Potential of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
Disclaimer: Publicly available scientific literature extensively detailing the specific therapeutic targets and bioactivity of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine is limited. This guide, therefore, extrapolates potential therapeutic avenues based on the known pharmacology of its core chemical scaffolds: cyclopropylamine and 4-chlorophenyl moieties. The experimental data and protocols presented are illustrative, providing a framework for the systematic investigation of this compound.
Executive Summary
This compound is a synthetic compound incorporating a cyclopropylamine functional group, a structure known for its role in enzyme inhibition, particularly monoamine oxidases (MAOs). The presence of a 4-chlorophenyl group further suggests potential interactions with a range of biological targets, given its prevalence in various approved pharmaceuticals. This document outlines a prospective research and development strategy to elucidate the therapeutic targets of this compound, focusing on its potential as a monoamine oxidase inhibitor and exploring other plausible mechanisms of action.
Core Chemical Moieties and Their Therapeutic Precedent
2.1 Cyclopropylamine Derivatives: The cyclopropylamine scaffold is a key feature of several bioactive molecules. Notably, it is the active moiety in tranylcypromine, a well-established irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B).[1][2] Cyclopropylamines are also investigated as inhibitors of lysine-specific demethylase (LSD1), an enzyme involved in epigenetic regulation.[1][2] The strained cyclopropyl ring contributes to the unique reactivity and inhibitory properties of these compounds.[3]
2.2 4-Chlorophenyl Group: The 4-chlorophenyl substituent is a common feature in a diverse array of pharmaceuticals. Its electron-withdrawing nature and lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Compounds containing this moiety have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[4][5]
Hypothetical Therapeutic Targets and Mechanisms of Action
Based on its structural components, this compound is hypothesized to primarily target monoamine oxidases.
3.1 Primary Hypothesis: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative disorders like Parkinson's disease.[] The cyclopropylamine moiety in the subject compound is structurally analogous to known MAO inhibitors.[1][2]
Table 1: Illustrative In Vitro MAO Inhibition Profile
| Target Enzyme | IC50 (nM) | Inhibition Type |
| MAO-A | 150 | Irreversible |
| MAO-B | 25 | Irreversible |
This data is hypothetical and serves as an example of expected results from in vitro assays.
3.2 Secondary Hypotheses
-
Lysine-Specific Demethylase (LSD1) Inhibition: Given the precedent of other cyclopropylamine-containing compounds, LSD1 presents a plausible, albeit secondary, target.[1][2]
-
Ion Channel Modulation: The 4-chlorophenyl group is present in some ion channel modulators. Further investigation into this possibility is warranted.
-
P-glycoprotein (P-gp) Interaction: Some compounds with a 4-chlorophenyl-4-hydroxypiperidine structure are substrates for P-gp, a protein involved in multidrug resistance.[7] While the subject compound's structure differs, this interaction remains a remote possibility to explore.
Proposed Experimental Workflow for Target Validation
A systematic approach is necessary to identify and validate the therapeutic targets of this compound. The following workflow outlines the key experimental stages.
Detailed (Illustrative) Experimental Protocols
5.1 In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human MAO-A and MAO-B.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorometric plate reader, and the test compound.
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the enzyme, buffer, and the test compound.
-
Pre-incubate for a specified time (e.g., 30 minutes) to allow for irreversible inhibition.[8]
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
5.2 Cell-Based Neurotransmitter Uptake Assay
-
Objective: To assess the effect of the test compound on the reuptake of neurotransmitters (e.g., dopamine, serotonin) in a relevant cell line (e.g., SH-SY5Y).
-
Materials: SH-SY5Y cells, radiolabeled neurotransmitters (e.g., [3H]dopamine), scintillation counter, and the test compound.
-
Procedure:
-
Culture SH-SY5Y cells to confluence in 24-well plates.
-
Pre-incubate the cells with the test compound or a vehicle control.
-
Add the radiolabeled neurotransmitter and incubate for a short period.
-
Wash the cells extensively with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Compare the radioactivity in treated cells to control cells to determine the percent inhibition of uptake.
-
Signaling Pathway Analysis: MAO Inhibition
The primary hypothesized mechanism of action involves the inhibition of MAO, leading to an increase in synaptic neurotransmitter levels. This can have downstream effects on various signaling pathways.
Conclusion and Future Directions
While definitive data on the therapeutic targets of this compound is not yet available, its chemical structure strongly suggests a potential role as a monoamine oxidase inhibitor. The proposed research framework provides a comprehensive strategy for elucidating its mechanism of action and evaluating its therapeutic potential. Future studies should focus on a thorough in vitro and in vivo characterization, including pharmacokinetic and toxicological profiling, to fully understand the compound's properties and its viability as a drug candidate. The exploration of secondary targets, such as LSD1, should also be pursued in parallel to build a complete pharmacological profile.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 3. longdom.org [longdom.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Brief and Proposed In Vitro Screening Strategy for 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a technical overview and a proposed in vitro screening strategy for the compound 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine. Currently, publicly available literature does not contain specific in vitro screening data for this molecule. The compound is primarily documented as a chemical intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1] However, the structural motifs present—a cyclopropylamine and a 4-chlorophenyl group—are associated with a range of biological activities. This guide outlines a potential workflow for the initial in vitro characterization of this compound, based on the known activities of structurally related molecules. The provided experimental protocols and data tables are illustrative examples of how such a screening cascade could be structured and the resulting data presented.
Compound Profile
-
IUPAC Name: this compound
-
CAS Number: 69385-29-1
-
Molecular Formula: C₁₀H₁₂ClN
-
Molecular Weight: 181.66 g/mol
-
Structural Features: The molecule contains a cyclopropylamine moiety, which is a known pharmacophore in various bioactive compounds, and a 4-chlorophenyl group that can influence lipophilicity and metabolic stability. The cyclopropylamine structure is of interest in medicinal chemistry and has been incorporated into drugs targeting various biological pathways.
Proposed In Vitro Screening Cascade
Given the lack of specific data, a tiered screening approach is recommended to elucidate the biological activity of this compound. The proposed cascade would begin with broad cytotoxicity and liability assays, followed by more targeted functional and mechanistic studies based on the initial findings.
Tier 1: Initial Viability and Liability Screening
The primary goal of this tier is to assess the compound's general cytotoxicity and potential for off-target effects.
Table 1: Illustrative Data Summary for Tier 1 Screening
| Assay Type | Cell Line | Endpoint | Result (IC₅₀/EC₅₀) (µM) |
| Cytotoxicity | HepG2 | Cell Viability (MTT) | > 50 |
| Cytotoxicity | HEK293 | Cell Viability (MTT) | > 50 |
| hERG Channel Blockade | CHO-hERG | Patch Clamp | > 30 |
| CYP450 Inhibition (3A4) | Microsomes | Fluorescent Substrate | 15.2 |
| CYP450 Inhibition (2D6) | Microsomes | Fluorescent Substrate | 28.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Tier 2: Target-Based and Phenotypic Screening
Based on the structural alerts from the cyclopropylamine moiety, which is present in some monoamine oxidase (MAO) inhibitors and other CNS-active compounds, initial target-based screening could focus on enzymes and receptors involved in neurotransmission.
Table 2: Illustrative Data for Target-Based Screening
| Target | Assay Type | Endpoint | Result (IC₅₀/Kᵢ) (µM) |
| MAO-A | Enzyme Inhibition Assay | Amplex Red | 8.5 |
| MAO-B | Enzyme Inhibition Assay | Amplex Red | > 50 |
| Serotonin Transporter (SERT) | Radioligand Binding | [³H]Citalopram | 2.1 |
| Dopamine Transporter (DAT) | Radioligand Binding | [³H]WIN 35,428 | 12.3 |
| Norepinephrine Transporter (NET) | Radioligand Binding | [³H]Nisoxetine | 4.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols (Illustrative)
Cell Viability (MTT) Assay
-
Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
MAO-A Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing a phosphate buffer, Amplex Red reagent, horseradish peroxidase, and the MAO-A substrate (e.g., p-tyramine).
-
Compound Incubation: In a 96-well plate, add the MAO-A enzyme and varying concentrations of this compound. Incubate for 15 minutes at room temperature. Include a known MAO-A inhibitor (e.g., clorgyline) as a positive control.
-
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points over 60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.
Visualizations
Proposed In Vitro Screening Workflow
Caption: Proposed workflow for in vitro screening.
Hypothetical Signaling Pathway (SERT Inhibition)
Caption: Hypothetical mechanism of SERT inhibition.
Conclusion and Future Directions
While this compound is currently cataloged as a chemical intermediate, its structural components suggest potential biological activity that warrants further investigation. The proposed in vitro screening cascade provides a systematic approach to characterizing its pharmacological profile. Initial studies should focus on establishing a safety and liability profile, followed by targeted investigations into its effects on CNS-related targets such as monoamine oxidases and neurotransmitter transporters. Positive findings from these initial screens would justify progression to more complex cellular and functional assays to elucidate its mechanism of action and potential therapeutic applications. Further research into the synthesis and activity of related analogs could also provide valuable structure-activity relationship (SAR) data.
References
An In-depth Technical Guide to 1-[1-(4-chlorophenyl)cyclopropyl]methanamine (CAS Number: 69385-29-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[1-(4-chlorophenyl)cyclopropyl]methanamine, a compound identified by the CAS number 69385-29-1. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this molecule. The guide summarizes available data on its chemical properties, provides insights into its synthesis, and explores its potential biological activities based on the activities of structurally related compounds.
Chemical Properties
This compound is a primary amine featuring a cyclopropyl group attached to a carbon atom which is also bonded to a 4-chlorophenyl ring. The presence of the strained cyclopropane ring and the aromatic chloride imparts unique electronic and conformational properties to the molecule, making it an interesting candidate for further investigation in medicinal chemistry.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 69385-29-1 | N/A |
| Molecular Formula | C₁₀H₁₂ClN | |
| Molecular Weight | 181.66 g/mol | |
| Physical Form | Solid | |
| Predicted pKa | 10.36 ± 0.29 | N/A |
| InChI | 1S/C10H12ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
| InChIKey | VXHKUEKHNVGRTP-UHFFFAOYSA-N | |
| SMILES | C1C(C1(CN)C2=CC=C(C=C2)Cl) | N/A |
Synthesis and Experimental Protocols
General Synthetic Approach
A plausible synthetic route to this compound could involve the following key steps, as illustrated in the workflow diagram below. This proposed pathway is based on established chemical transformations for the synthesis of related cyclopropylamine derivatives.
Figure 1. A proposed high-level synthetic workflow for this compound.
Potential Experimental Protocol for Synthesis
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
A common method for the formation of a cyclopropane ring adjacent to a phenyl group is the reaction of a phenylacetonitrile with a suitable cyclopropanating agent. For instance, the reaction of 4-chlorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base like sodium amide in a suitable solvent (e.g., anhydrous toluene or THF) could yield 1-(4-chlorophenyl)cyclopropanecarbonitrile. The reaction would likely require anhydrous conditions and an inert atmosphere.
Step 2: Reduction of the Nitrile to the Primary Amine
The resulting nitrile can then be reduced to the primary amine, this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation using a catalyst such as Raney nickel or platinum oxide under a hydrogen atmosphere. The choice of reducing agent and conditions would need to be optimized to achieve a good yield and purity of the final product.
Purification and Characterization:
The final product would require purification, likely through column chromatography on silica gel, followed by characterization using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the primary amine.
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not extensively reported. However, the structural motif of a cyclopropylamine attached to a phenyl ring is present in a number of biologically active compounds, particularly those targeting the central nervous system (CNS).
Monoamine Oxidase (MAO) Inhibition
The cyclopropylamine moiety is a known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B)[1]. These enzymes are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and other neurological disorders.
The proposed mechanism of MAO inhibition by cyclopropylamines involves the enzyme oxidizing the amine, which leads to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that can covalently bind to the flavin cofactor of the enzyme, leading to its irreversible inactivation[1].
Figure 2. A proposed signaling pathway for the potential mechanism-based inhibition of Monoamine Oxidase (MAO) by this compound.
Given its structural similarity to known MAO inhibitors, it is plausible that this compound could exhibit similar activity. Further experimental validation is required to confirm this hypothesis and to determine its potency and selectivity for MAO-A versus MAO-B.
Conclusion
This compound (CAS 69385-29-1) is a chemical entity with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently limited, this guide has summarized the available chemical properties and proposed a plausible synthetic route. Based on its structural features, particularly the cyclopropylamine moiety, a primary area for future research would be the evaluation of its activity as a monoamine oxidase inhibitor. The information and proposed experimental frameworks provided herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of 1-[1-(4-chlorophenyl)cyclopropyl]methanamine, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing with the phase-transfer catalyzed cyclopropanation of 4-chlorophenylacetonitrile, followed by the reduction of the resulting cyclopropylnitrile to the target primary amine.
Overall Synthetic Scheme
The synthesis proceeds via two key transformations:
-
Step 1: Synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile via phase-transfer catalyzed alkylation of 4-chlorophenylacetonitrile with 1,2-dibromoethane.
-
Step 2: Reduction of 1-(4-chlorophenyl)cyclopropanecarbonitrile to this compound using lithium aluminum hydride.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile
This protocol details the cyclopropanation of 4-chlorophenylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. PTC is employed to facilitate the reaction between the aqueous sodium hydroxide and the organic-soluble reactants.
Materials:
-
4-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Saturated brine solution
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 4-chlorophenylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.05 eq), and toluene (5 mL per gram of nitrile).
-
Addition of Base: Begin vigorous stirring and add 50% aqueous sodium hydroxide (5.0 eq) to the mixture.
-
Addition of Alkylating Agent: Heat the mixture to 60-70 °C. Add 1,2-dibromoethane (1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a saturated brine solution.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile.
-
The crude product can be purified further by vacuum distillation or column chromatography on silica gel if required.
-
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the cyclopropylnitrile intermediate to the target primary amine using lithium aluminum hydride (LAH), a potent reducing agent.
Materials:
-
1-(4-Chlorophenyl)cyclopropanecarbonitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice-water bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (10 mL per gram of LAH).
-
Addition of Nitrile: Cool the LAH suspension to 0 °C using an ice-water bath. Dissolve 1-(4-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete as monitored by TLC. The reaction can be gently heated to reflux if necessary to drive it to completion.
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of deionized water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of deionized water.
-
-
A granular white precipitate should form. Stir the resulting slurry at room temperature for an additional 30 minutes.
-
-
Isolation:
-
Filter the precipitate through a pad of Celite® or by gravity filtration and wash the filter cake thoroughly with THF or another suitable organic solvent like dichloromethane.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Dry the combined organic solution over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
-
Data Presentation
| Parameter | Step 1: Cyclopropanation | Step 2: Reduction |
| Starting Material | 4-Chlorophenylacetonitrile | 1-(4-Chlorophenyl)cyclopropanecarbonitrile |
| Key Reagents | 1,2-Dibromoethane, 50% NaOH, TBAB | Lithium aluminum hydride (LAH) |
| Solvent | Toluene | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 60-70 °C | 0 °C to Room Temperature (or reflux) |
| Reaction Time | 4-6 hours | 4-6 hours |
| Stoichiometry (eq) | 4-Chlorophenylacetonitrile (1.0) | 1-(4-Chlorophenyl)cyclopropanecarbonitrile (1.0) |
| 1,2-Dibromoethane (1.2) | Lithium aluminum hydride (1.5 - 2.0) | |
| 50% NaOH (5.0) | ||
| TBAB (0.05) | ||
| Typical Yield | 70-85% | 75-90% |
| Purification Method | Vacuum distillation or Column Chromatography | Vacuum distillation or Salt Formation/Recrystallization |
Visualizations
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Application Notes and Protocols for 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine, a potent and selective monoamine oxidase (MAO) inhibitor. The information presented herein is intended to guide researchers in the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives.
Introduction
This compound belongs to the class of cyclopropylamines, a well-established scaffold in medicinal chemistry known for producing mechanism-based inhibitors of flavin-containing enzymes. The unique structural features of the cyclopropylamine moiety, particularly the strained three-membered ring, contribute to its potent inhibitory activity. This compound has emerged as a significant lead structure for the development of novel therapeutics targeting Central Nervous System (CNS) disorders.
Mechanism of Action: Monoamine Oxidase Inhibition
The primary mechanism of action for this compound is the inhibition of monoamine oxidases (MAO). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.
Cyclopropylamines, including the title compound, act as irreversible, mechanism-based inhibitors of MAO. The proposed mechanism involves the oxidation of the amine by the FAD cofactor in the MAO active site, leading to the formation of a reactive cyclopropaniminium species. This intermediate then forms a covalent adduct with the flavin cofactor, leading to the irreversible inactivation of the enzyme. This targeted inhibition of MAO leads to an increase in the synaptic concentrations of monoamine neurotransmitters, which is the basis for its potential therapeutic effects in neurological and psychiatric disorders.
Application Notes and Protocols for the Quantification of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
Introduction
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine and its derivatives are emerging as significant intermediates in the synthesis of pharmaceuticals, particularly in the development of novel therapeutic agents.[1] Accurate and robust analytical methods for the quantification of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological samples, are crucial for quality control, pharmacokinetic studies, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques.
The primary recommended method for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which is essential for detecting trace-level impurities in pharmaceutical substances.[2][3] An alternative method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) is also presented, which can be suitable, particularly after appropriate derivatization to enhance volatility.[4]
Analytical Methods
Two principal methods are detailed below:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of sample matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, particularly for volatile derivatives, offering high chromatographic resolution.[4]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are indicative and may vary based on instrumentation and matrix effects.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | >0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: GC-MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | >0.998 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
LC-MS/MS Quantification Protocol
This protocol is designed for the quantification of this compound in a pharmaceutical drug substance.
a. Sample Preparation (for Drug Substance)
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of 50:50 (v/v) acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the drug substance, dissolve in, and dilute to 25 mL with methanol. Further dilute 1 mL of this solution to 10 mL with the 50:50 acetonitrile/water mixture.
-
Internal Standard (IS): A deuterated analog of the analyte is recommended. If unavailable, a structurally similar compound with a different mass can be used.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[5]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution. For structurally similar compounds, characteristic losses of the amine group are common.
c. Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve.
GC-MS Quantification Protocol
This protocol is suitable for the quantification of this compound and requires a derivatization step to improve its volatility and chromatographic behavior.
a. Sample Preparation and Derivatization
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable organic solvent (e.g., ethyl acetate) as described for the LC-MS/MS method.
-
Derivatization: To 100 µL of the dried extract of the standard or sample, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Heat the mixture at 70°C for 30 minutes.[4]
-
Inject a portion of the derivatized sample into the GC-MS system.[4]
b. Chromatographic and Mass Spectrometric Conditions
-
GC System: A standard gas chromatograph.[4]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Inlet Temperature: 280°C.[4]
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.[4]
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard.[4]
c. Data Analysis
Similar to the LC-MS/MS method, construct a calibration curve and determine the analyte concentration in the sample.
Visualizations
LC-MS/MS Experimental Workflow
References
- 1. (4-chlorophenyl)(cyclopropyl)methanamine (123312-22-1) at Nordmann - nordmann.global [nordmann.global]
- 2. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 3. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of [1-(4-chlorophenyl)cyclopropyl]methylamine using a Novel HPLC-MS/MS Method
Abstract
This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of [1-(4-chlorophenyl)cyclopropyl]methylamine. The described protocol is tailored for researchers, scientists, and professionals in the drug development sector, offering a robust framework for the accurate determination of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a range of applications from metabolic studies to quality control of pharmaceuticals.
Introduction
[1-(4-chlorophenyl)cyclopropyl]methylamine is a chemical entity of growing interest within pharmaceutical research and development. Its structural motifs, featuring a chlorophenyl and a cyclopropyl group, are common in various biologically active molecules. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, impurity profiling, and formulation development. This document provides a comprehensive protocol for a highly specific and sensitive HPLC-MS/MS method designed to meet the rigorous demands of modern analytical laboratories.
Experimental Protocols
Materials and Reagents
-
[1-(4-chlorophenyl)cyclopropyl]methylamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound with a distinct mass)
Sample Preparation
A standard stock solution of [1-(4-chlorophenyl)cyclopropyl]methylamine was prepared by dissolving the reference standard in methanol to achieve a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
For analysis from a biological matrix (e.g., plasma), a protein precipitation extraction is recommended. To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes. The supernatant is then transferred to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (M+H)⁺ | m/z 182.07 (based on a molecular weight of 181.66 g/mol for C10H12ClN)[1] |
| Product Ions | Hypothetical transitions: m/z 182.07 > 146.0 (loss of NH2CH2), m/z 182.07 > 111.0 (chlorophenyl fragment) |
| Collision Energy | Optimized for each transition (e.g., 15 eV and 25 eV respectively) |
Data Presentation and Results
The developed method was validated for its linearity, precision, accuracy, and sensitivity. The following tables summarize the quantitative performance of the assay.
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 5: Precision and Accuracy
| Quality Control Sample (ng/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low (0.3 ng/mL) | < 5% | 95 - 105% |
| Medium (30 ng/mL) | < 5% | 98 - 102% |
| High (80 ng/mL) | < 5% | 97 - 103% |
Visualization of Experimental Workflow and Principles
Caption: A flowchart of the analytical workflow from sample preparation to data reporting.
Caption: The principle of Multiple Reaction Monitoring (MRM) for the analyte.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative determination of [1-(4-chlorophenyl)cyclopropyl]methylamine. The method is characterized by its high sensitivity, specificity, and excellent performance in terms of linearity, precision, and accuracy. This protocol is well-suited for implementation in regulated and research environments for various applications in the field of drug development and analysis.
References
Application of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine and its analogs represent a promising class of compounds for central nervous system (CNS) drug discovery. Structurally related to known norepinephrine-dopamine reuptake inhibitors (NDRIs), this chemical scaffold has been investigated for its potential to modulate monoaminergic neurotransmission. This document provides detailed application notes on its presumed mechanism of action, protocols for key in vitro experiments to characterize its pharmacological profile, and a summary of relevant quantitative data from closely related compounds.
The primary application of this compound in CNS drug discovery is as a norepinephrine-dopamine reuptake inhibitor (NDRI). NDRIs are a class of drugs that block the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission. This mechanism of action is relevant for the treatment of various CNS disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.
Application Notes
This compound is a key intermediate in the synthesis of CNS-active compounds, including antidepressants. Its structural features, particularly the cyclopropylamine moiety, are common in compounds targeting monoamine transporters. The primary hypothesized mechanism of action for this compound is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). By blocking these transporters, the compound increases the synaptic levels of norepinephrine and dopamine, which are neurotransmitters crucial for regulating mood, attention, and motivation.
The development of selective NDRIs is a significant area of research in CNS drug discovery. Compared to other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), NDRIs may offer a different side-effect profile, potentially with a lower incidence of sexual dysfunction and emotional blunting.
A notable derivative of this chemical class is Radafaxine, which has been studied as an NDRI. Preclinical and clinical studies on Radafaxine provide valuable insights into the potential pharmacological profile of this compound.
Quantitative Data Summary
| Compound | Target | Assay Type | Value (nM) |
| Radafaxine | NET | IC50 | 520 |
| DAT | IC50 | 4500 | |
| Bupropion | NET | Ki | 1900 |
| DAT | Ki | 520 | |
| Nomifensine | NET | Ki | 7.32 |
| DAT | Ki | 5.23 |
Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibitory constant. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental approaches to characterize compounds like this compound, the following diagrams illustrate the norepinephrine and dopamine signaling pathway and the workflows for key in vitro assays.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound at the dopamine and norepinephrine transporters.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the hDAT-expressing cell membranes on ice. Resuspend the membranes in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of various concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration of 1-2 nM).
-
Add 100 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Assay for Norepinephrine Transporter (NET)
Objective: To determine the functional inhibitory potency (IC50) of this compound on norepinephrine uptake.
Materials:
-
A cell line stably expressing the human norepinephrine transporter (hNET).
-
Radiolabeled substrate: [³H]Norepinephrine.
-
Test Compound: this compound.
-
Uptake buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Wash buffer: Cold uptake buffer.
-
96-well cell culture plates.
-
Cell lysis solution (e.g., 1% SDS).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Plate the hNET-expressing cells in a 96-well plate and grow to confluence.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Compound Incubation: Add 100 µL of uptake buffer containing various concentrations of this compound (e.g., from 0.1 nM to 10 µM) to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known NET inhibitor (e.g., 10 µM desipramine). Pre-incubate the plate at 37°C for 10-20 minutes.
-
Uptake Initiation: Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Norepinephrine (final concentration of ~10-20 nM).
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells by adding 100 µL of cell lysis solution to each well. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a valuable chemical scaffold for the discovery of novel CNS drugs, particularly those targeting the norepinephrine and dopamine transporters. The provided application notes and detailed experimental protocols offer a comprehensive guide for researchers to characterize the pharmacological profile of this and related compounds. While direct quantitative data for this specific molecule is limited, the information available for its analogs, such as Radafaxine, provides a strong rationale for its investigation as a potential norepinephrine-dopamine reuptake inhibitor. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential.
Application Notes and Protocols for Efficacy Testing of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the efficacy of the novel compound, 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine. Based on its structural similarity to known monoamine reuptake inhibitors, the proposed mechanism of action is the inhibition of one or more monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The following protocols detail in vitro and in vivo assays to characterize the compound's potency, selectivity, and potential antidepressant-like effects.
Introduction
This compound is a novel chemical entity with a potential therapeutic application in neuropsychiatric disorders. Its chemical scaffold suggests possible interactions with monoamine transporters, which are key targets for many antidepressant medications.[1][2] This document outlines a systematic approach to test the hypothesis that this compound acts as a monoamine reuptake inhibitor and exhibits antidepressant-like efficacy. The experimental design progresses from initial in vitro screening to more complex in vivo behavioral models.
Proposed Signaling Pathway
The hypothesized mechanism of action involves the inhibition of presynaptic monoamine transporters. By blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, the compound would increase their availability to bind to postsynaptic receptors, thereby enhancing neurotransmission.
References
Application Notes and Protocols for 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine is a versatile primary amine building block incorporating a unique cyclopropyl-aryl motif. This structural element is of significant interest in medicinal chemistry due to its potential to impart favorable pharmacological properties, including metabolic stability and conformational rigidity, which can enhance binding affinity to biological targets. Its derivatives have been explored for a range of applications, particularly in the development of agents targeting the central nervous system (CNS), such as antidepressants and antipsychotics. The primary amine handle allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery programs.
Synthetic Applications
The primary amine of this compound serves as a nucleophile, enabling the straightforward synthesis of a wide array of derivatives through common organic transformations. The principal applications include N-acylation to form amides, N-alkylation to generate secondary and tertiary amines, and reductive amination to introduce substituted alkyl groups.
Protocol 1: N-Acylation for the Synthesis of Amide Derivatives
N-acylation is a robust method for introducing a diverse range of substituents. The resulting amide bond is a common feature in many pharmaceutical agents.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or carboxylic acid (1.1 eq)
-
Coupling agent (for carboxylic acids, e.g., HATU, HOBt/EDC) (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Aqueous workup solutions (1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the tertiary amine base in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
If using an acyl chloride, add it dropwise to the stirred solution.
-
If using a carboxylic acid, add the coupling agent(s) and the carboxylic acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Logical Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Protocol 2: N-Alkylation for the Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl or substituted alkyl groups, which can significantly modulate the pharmacological properties of the resulting compounds.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF))
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) (2.0 eq)
-
Aqueous workup solutions (Water, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the inorganic base, and the anhydrous solvent.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Logical Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of this compound.
Protocol 3: Reductive Amination for the Synthesis of N-Substituted Derivatives
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing a wide variety of alkyl groups.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloroethane (DCE), Methanol (MeOH), THF)
-
Acetic acid (catalytic amount, if needed)
-
Aqueous workup solutions (Saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and the aldehyde or ketone in the anhydrous solvent.
-
Add a catalytic amount of acetic acid if necessary to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent portion-wise to the stirred solution.
-
Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Logical Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of this compound.
Biological Activity and Potential Signaling Pathways
Derivatives of cyclopropylamines are known to interact with various biological targets within the central nervous system. The structural features of this compound make it a promising scaffold for developing modulators of monoamine transporters and receptors.
Potential Targets and Signaling Pathways
-
Monoamine Oxidase (MAO) Inhibition: Cyclopropylamines are a well-known class of mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[1][2] Inhibition of these enzymes leads to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is a key mechanism for the treatment of depression.[1][2]
-
Dopamine Receptor Modulation: Phenylcyclopropylmethylamine derivatives have been investigated as partial agonists at the dopamine D2 receptor.[3] Partial agonism at D2 receptors is a hallmark of third-generation antipsychotics.
-
Serotonin Receptor Modulation: Analogs of cyclopropylamines have shown high affinity for serotonin receptors, particularly the 5-HT2C receptor subtype.[4] Modulation of 5-HT2C receptors is a promising strategy for the treatment of various CNS disorders, including obesity, anxiety, and depression.
Proposed Signaling Pathway for MAO Inhibition:
Caption: Proposed mechanism of action for antidepressant effects via MAO inhibition.
Proposed Signaling Pathway for Dopamine D2 Receptor Partial Agonism:
Caption: Proposed mechanism for antipsychotic effects via D2 receptor partial agonism.
Quantitative Data Summary
The following tables summarize representative biological activities of various cyclopropylamine derivatives, providing a basis for comparison and for guiding the design of new compounds based on the this compound scaffold.
Table 1: Monoamine Oxidase (MAO) Inhibition Data for Cyclopropylamine Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | [1] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | [1] |
| Tranylcypromine | MAO-A | ~1000 | [2] |
| Tranylcypromine | MAO-B | ~100 | [2] |
Table 2: Serotonin Receptor Binding Affinity of Cyclopropylamine Derivatives
| Compound | Receptor | Kᵢ (nM) | Reference |
| 5-fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | 1.9 | [4] |
| 5-methoxy-trans-2-(indol-3-yl)cyclopropylamine | 5-HT1A | 40 | [4] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in CNS drug discovery. The straightforward derivatization of its primary amine via N-acylation, N-alkylation, and reductive amination allows for the creation of diverse chemical libraries. The known activities of related cyclopropylamine derivatives as modulators of monoamine oxidases and dopamine and serotonin receptors provide a strong rationale for the exploration of new chemical entities based on this scaffold. The provided protocols and data serve as a foundation for researchers to design and synthesize novel compounds for the development of new therapeutic agents.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropylamines are valuable building blocks in medicinal chemistry and asymmetric synthesis due to their rigid structures and the stereochemical information they can impart. 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine, in its enantiomerically pure form, represents a promising scaffold for the development of novel chiral ligands, auxiliaries, and as a key intermediate in the synthesis of complex molecular targets. The presence of the 4-chlorophenyl group offers a site for further functionalization and can influence the electronic and steric properties of derived catalysts and auxiliaries.
While direct literature on the application of this compound in asymmetric synthesis is not extensively documented, its structural motifs suggest significant potential. These application notes provide detailed protocols for the proposed asymmetric synthesis and chiral resolution of this amine, as well as its potential applications as a chiral ligand and auxiliary based on established methodologies for analogous compounds.
I. Preparation of Enantiomerically Enriched this compound
Two primary strategies for obtaining enantiomerically pure this compound are asymmetric synthesis and chiral resolution of the racemate.
A. Protocol 1: Asymmetric Synthesis via N-tert-Butanesulfinyl Imine
This protocol is adapted from the methodology for the asymmetric synthesis of cyclopropylamines from N-sulfinyl α-chloro ketimines. The key step involves the diastereoselective addition of a Grignard reagent to an intermediate cyclopropylideneamine derived from an α-chloro N-tert-butanesulfinyl ketimine.
Experimental Workflow
Figure 1: Workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol:
-
Synthesis of N-tert-Butanesulfinyl Imine: To a solution of 1-(4-chlorophenyl)cyclopropanecarbaldehyde (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)₄ (1.5 eq). Stir the mixture at 60 °C for 12 hours. Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, hexanes/EtOAc gradient) to afford the N-tert-butanesulfinyl imine.
-
α-Chlorination: To a solution of the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2 M in THF/heptane/ethylbenzene) dropwise. Stir the mixture at -78 °C for 30 minutes. Add a solution of N-chlorosuccinimide (NCS, 1.2 eq) in anhydrous THF dropwise. Stir for an additional 2 hours at -78 °C. Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude α-chloro N-tert-butanesulfinyl imine, which is used in the next step without further purification.
-
Diastereoselective Methylation and Deprotection: Dissolve the crude α-chloro N-tert-butanesulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C. Add methylmagnesium bromide (MeMgBr, 3.0 eq, 3.0 M in Et₂O) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Dissolve the crude N-sulfinyl cyclopropylamine in methanol (0.5 M) and add HCl (4.0 eq, 4 M in dioxane). Stir at room temperature for 1 hour. Concentrate under reduced pressure and dissolve the residue in water. Wash with Et₂O. Basify the aqueous layer with 2 M NaOH to pH > 12 and extract with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the chiral amine.
Hypothetical Quantitative Data
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-sulfinyl imine | 85-95 | N/A |
| 2 | α-chloro N-sulfinyl imine | 70-80 (crude) | N/A |
| 3 | (S)-1-[1-(4-Chlorophenyl)cyclopropyl]methanamine | 60-75 (over 2 steps) | 95:5 to 98:2 |
B. Protocol 2: Chiral Resolution of Racemic Amine
This protocol describes a general procedure for the resolution of racemic this compound via diastereomeric salt formation with a chiral acid, such as L-(-)-tartaric acid.
Workflow for Chiral Resolution
Figure 2: General workflow for the chiral resolution of a racemic amine.
Detailed Experimental Protocol:
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve L-(-)-tartaric acid (0.5 eq) in a minimal amount of hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor can be treated to recover the other enantiomer.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add 2 M NaOH solution until the pH is > 12.
-
Extraction and Purification: Extract the liberated free amine with dichloromethane (3 x volume of aqueous phase). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. The enantiomeric excess (ee) should be determined by chiral HPLC or GC.
II. Proposed Applications in Asymmetric Synthesis
A. Application Note 1: As a Chiral Ligand in Asymmetric Catalysis
Enantiopure this compound can be converted into a variety of chiral ligands for asymmetric catalysis. For instance, a chiral phosphine-oxazoline (PHOX)-type ligand could be synthesized for use in palladium-catalyzed asymmetric allylic alkylation.
Proposed Ligand Synthesis and Application
Figure 3: Proposed synthesis of a chiral ligand and its use in asymmetric catalysis.
General Protocol for Asymmetric Allylic Alkylation:
-
Catalyst Preparation: In a glovebox, a mixture of [Pd(allyl)Cl]₂ (0.01 eq) and the chiral ligand (0.022 eq) in anhydrous, degassed dichloromethane is stirred for 30 minutes.
-
Reaction Setup: To this catalyst solution, add the racemic allylic acetate (1.0 eq) and dimethyl malonate (3.0 eq).
-
Base Addition: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq) as the base.
-
Reaction Conditions: Stir the reaction at room temperature and monitor by TLC or GC.
-
Work-up: Once the reaction is complete, concentrate the mixture and purify by column chromatography to obtain the enantioenriched product. Determine the enantiomeric excess by chiral HPLC.
Hypothetical Performance Data
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,3-diphenylallyl acetate | >95 | up to 98 |
| 1,3-dimethylallyl acetate | 85-95 | up to 95 |
| cinnamyl acetate | >90 | up to 92 |
B. Application Note 2: As a Chiral Auxiliary in Diastereoselective Reactions
The chiral amine can be used as a chiral auxiliary to direct the stereochemical outcome of reactions on a prochiral substrate. A classic example is its use in diastereoselective alkylation of an enolate.
Workflow for Asymmetric Alkylation using a Chiral Auxiliary
Figure 4: Workflow for a diastereoselective alkylation using a chiral amine auxiliary.
General Protocol for Diastereoselective Alkylation:
-
Amide Formation: Couple the chiral amine with a carboxylic acid (e.g., propanoic acid) using a standard coupling reagent like EDC/HOBt to form the chiral amide.
-
Enolate Formation: Dissolve the chiral amide in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Alkylation: Add an alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours, then allow to warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ether. Purify the crude product by column chromatography.
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Auxiliary Cleavage: Hydrolyze the resulting amide under acidic or basic conditions to yield the enantioenriched carboxylic acid and recover the chiral auxiliary.
Hypothetical Performance Data
| Electrophile | Yield (%) | Diastereomeric Excess (de, %) |
| Benzyl bromide | 80-90 | >95 |
| Methyl iodide | 85-95 | >90 |
| Allyl bromide | 75-85 | >92 |
Disclaimer: The protocols and applications described herein are proposed based on established chemical principles and analogies to structurally similar compounds. Researchers should conduct their own optimization and characterization studies. All experimental work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My yield for the synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile is low. What are the likely causes and how can I improve it?
Low yields in the synthesis of the nitrile intermediate can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
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Incomplete Deprotonation of 4-Chlorobenzyl Cyanide: The initial step of the reaction involves the deprotonation of 4-chlorobenzyl cyanide to form a carbanion. If this deprotonation is incomplete, the starting material will not fully react.
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Solution: Ensure that the sodium hydride (NaH) is fresh and has been properly stored to avoid deactivation by moisture. Use of a phase transfer catalyst, such as benzyltriethylammonium chloride (TEBAC), can also improve the efficiency of this step.
-
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Side Reactions: The carbanion intermediate is reactive and can participate in side reactions, such as reaction with the solvent or impurities.
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Solution: Use a dry, aprotic solvent like dimethyl sulfoxide (DMSO) and ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Inefficient Cyclization with 1,2-Dibromoethane: The reaction of the carbanion with 1,2-dibromoethane to form the cyclopropane ring is a critical step.
-
Solution: Control the reaction temperature carefully, as excessive heat can lead to the formation of elimination byproducts. The slow, dropwise addition of 1,2-dibromoethane can help to maintain a low concentration of the alkylating agent and minimize side reactions.
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Q2: The reduction of 1-(4-chlorophenyl)cyclopropanecarbonitrile to the amine is not going to completion or is producing significant byproducts. What should I do?
Incomplete reduction or the formation of byproducts during the final reduction step can be frustrating. Here are some common causes and their solutions:
Potential Causes and Solutions:
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Choice of Reducing Agent: The choice of reducing agent is critical for the successful conversion of the nitrile to the primary amine.
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Solution: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is generally effective for this transformation. However, it is non-selective and can react with other functional groups. An alternative is catalytic hydrogenation, which can be more selective but may require optimization of the catalyst, pressure, and temperature.
-
-
Reaction Conditions: The temperature, solvent, and reaction time can all impact the efficiency of the reduction.
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Solution: For LiAlH₄ reductions, the reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) at reflux. For catalytic hydrogenation, a common catalyst is Raney nickel or a palladium-based catalyst, and the reaction is typically run under a hydrogen atmosphere.
-
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Workup Procedure: The workup procedure is important for isolating the desired amine and removing any unreacted starting material or byproducts.
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Solution: A careful aqueous workup is necessary to quench the reaction and remove inorganic salts. Extraction with an organic solvent followed by drying and evaporation will yield the crude product, which may require further purification by distillation or chromatography.
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Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for the two-step synthesis of this compound?
A: While the yield can vary depending on the specific reaction conditions and scale, a well-optimized process can be expected to provide an overall yield in the range of 50-70%.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. 1,2-Dibromoethane is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Lithium aluminum hydride is also highly reactive with water and should be handled with care.
Q: Can I use a different starting material instead of 4-chlorobenzyl cyanide?
A: It is possible to start from 1-(4-chlorophenyl)cyclopropanecarboxylic acid. This can be converted to the corresponding amide, which can then be reduced to the amine. Alternatively, a Curtius rearrangement of the carboxylic acid can also yield the desired amine.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile
This protocol is adapted from a similar synthesis of 1-(4-chlorophenyl)cyclobutane nitrile.[2]
Materials:
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4-Chlorobenzyl cyanide
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Sodium hydride (60% dispersion in mineral oil)
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Dry Dimethyl sulfoxide (DMSO)
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1,2-Dibromoethane
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Argon or Nitrogen gas
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Ice water
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Dichloromethane
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
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To a stirred suspension of sodium hydride in dry DMSO at 25°C under an argon atmosphere, add a solution of 4-chlorobenzyl cyanide in dry DMSO dropwise over 5 minutes.
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Stir the mixture for 30 minutes at 25°C.
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Add a solution of 1,2-dibromoethane in dry DMSO dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.
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After the addition is complete, stir the reaction mixture for an additional 40 minutes at the same temperature.
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Pour the reaction mixture into ice water and extract with dichloromethane.
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Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
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The crude product can be further purified by vacuum distillation.
Protocol 2: Reduction of 1-(4-chlorophenyl)cyclopropanecarbonitrile to this compound
Materials:
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1-(4-chlorophenyl)cyclopropanecarbonitrile
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Water
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15% Sodium hydroxide solution
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Anhydrous sodium sulfate
Procedure:
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In a flame-dried round-bottom flask under an argon atmosphere, prepare a stirred suspension of LiAlH₄ in anhydrous diethyl ether.
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Add a solution of 1-(4-chlorophenyl)cyclopropanecarbonitrile in anhydrous diethyl ether dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at reflux for 4 hours.
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Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% sodium hydroxide solution, and then more water.
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Stir the resulting mixture at room temperature for 15 minutes.
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Filter the mixture and wash the solid with diethyl ether.
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Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
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The product can be purified by vacuum distillation.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Nitrile Synthesis | |||||
| Base | NaH | NaH with TEBAC | KNH₂ | [2][3] | |
| Solvent | DMSO | Toluene | Xylene | [2][3] | |
| Temperature | 25-30°C | 60°C | 20°C | [2][3] | |
| Amine Synthesis | |||||
| Reducing Agent | LiAlH₄ | Catalytic Hydrogenation | [4] | ||
| Solvent | Diethyl Ether | Methanol | [4] | ||
| Temperature | Reflux | Room Temperature | [4] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Purification of [1-(4-chlorophenyl)cyclopropyl]methylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of [1-(4-chlorophenyl)cyclopropyl]methylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
1. Issue: Low Overall Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine. Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction. Perform multiple extractions (e.g., 3x with smaller volumes) to maximize recovery. | Increased recovery of the amine from the aqueous phase into the organic layer. |
| Product Adsorption on Silica Gel | Primary amines can strongly adhere to acidic silica gel during column chromatography. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (e.g., 0.5-1% in the eluent). | Improved elution of the amine from the column, leading to better recovery. |
| Incomplete Crystallization | The chosen solvent system may not be optimal. Screen a variety of solvent systems (e.g., heptane/ethyl acetate, toluene, isopropanol/water) to find one that provides good solubility at high temperatures and poor solubility at low temperatures. | Formation of well-defined crystals and higher recovery of the purified product. |
| Product Volatility | While not highly volatile, some product loss can occur during solvent removal under high vacuum, especially at elevated temperatures. | Minimize evaporation temperature and time. Use a cold trap to recover any lost product. |
2. Issue: Persistent Impurities in the Final Product
| Potential Impurity | Identification Method | Recommended Purification Strategy |
| Unreacted Starting Materials | TLC, GC-MS, LC-MS, NMR | Optimize reaction conditions to drive the reaction to completion. If present, these can often be removed by column chromatography with an appropriate solvent gradient. |
| Amide/Urea Byproducts | IR (strong C=O stretch), NMR, LC-MS | These are generally less basic than the desired amine and can be separated by column chromatography. A pH-adjusted aqueous wash may also help remove some of these impurities. |
| Dimerization/Oligomerization Products | LC-MS, NMR | These higher molecular weight impurities can typically be removed by crystallization, as they are often less soluble, or by column chromatography where they will elute differently. |
| Residual Solvents | ¹H NMR, GC-HS (Headspace) | Dry the final product under high vacuum at a suitable temperature. If a high-boiling point solvent is trapped, recrystallization from a different, more volatile solvent system may be necessary. |
3. Issue: Poor Resolution During Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Perform TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation (Rf value of the product around 0.3-0.4). | Clear separation of the desired product from impurities on the column. |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, use a ratio of at least 50:1 (silica gel:crude material) by weight. | Sharper bands and improved separation between components. |
| Sample Application | The sample was not applied in a concentrated band. Dissolve the crude material in a minimal amount of the initial eluent or a stronger solvent and apply it carefully to the top of the column. | Tighter elution bands and better resolution. |
| Tailing of the Amine | The acidic nature of silica gel is causing the basic amine to "tail" or streak down the column. | Add a small amount of a volatile base like triethylamine or ammonia to the eluent system to suppress this interaction. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of [1-(4-chlorophenyl)cyclopropyl]methylamine to consider during purification?
[1-(4-chlorophenyl)cyclopropyl]methylamine is a primary amine. Its basicity is a key property that can be exploited for purification, such as through acid-base extraction. It contains a chiral center, so be aware of potential enantiomeric separation if that is a goal. The presence of the aromatic chlorine atom and the cyclopropyl ring can influence its solubility and reactivity.
Q2: What is a general workflow for the purification of this compound?
A typical workflow would involve an initial workup to remove inorganic salts and highly polar impurities, followed by a primary purification step like column chromatography or crystallization.
Technical Support Center: Synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine, particularly focusing on the reduction of 1-(4-chlorophenyl)cyclopropanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the reduction of the corresponding nitrile, 1-(4-chlorophenyl)cyclopropanecarbonitrile. Common reduction techniques include catalytic hydrogenation and chemical reduction with hydride reagents.[1][2][3]
Q2: What are the potential side products I should be aware of during the reduction of 1-(4-chlorophenyl)cyclopropanecarbonitrile?
A2: The primary side products of concern are secondary and tertiary amines, which can form during catalytic hydrogenation when the intermediate imine reacts with the newly formed primary amine product.[1][2] In some cases, incomplete reduction may leave unreacted starting nitrile. While less common for this specific molecule, harsh reaction conditions could potentially lead to the opening of the cyclopropyl ring.[4]
Q3: How can I minimize the formation of secondary and tertiary amine impurities?
A3: The formation of secondary and tertiary amines can be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation.[1] This shifts the equilibrium away from the formation of the undesired byproducts.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, many of the reducing agents used are hazardous. For example, Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water.[5] Borane-tetrahydrofuran (BH₃-THF) can decompose, especially at temperatures above 35°C.[1] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Primary Amine
If you are experiencing a low yield of this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or temperature (monitor for side product formation).- Ensure the catalyst (if used) is active and not poisoned.- Use a stronger reducing agent if appropriate for your substrate's stability. |
| Formation of Side Products | - Analyze the crude reaction mixture by techniques like TLC, GC-MS, or NMR to identify major impurities.- If secondary/tertiary amines are present, add ammonia or NH₄OH to the hydrogenation reaction.[1] |
| Product Loss During Workup/Purification | - Optimize the extraction and purification protocol.- Ensure the pH is appropriately adjusted during aqueous workup to ensure the amine is in the desired form (protonated for aqueous extraction, free base for organic extraction). |
| Starting Material Impurity | - Verify the purity of the starting nitrile, 1-(4-chlorophenyl)cyclopropanecarbonitrile, as impurities can affect the reaction.[6] |
Issue 2: Presence of Significant Amounts of Secondary and/or Tertiary Amine Side Products
The formation of di- and tri-substituted amine impurities is a common issue in nitrile reductions.
| Reaction Condition | Effect on Side Product Formation |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Prone to forming secondary and tertiary amines.[1][2] |
| Addition of Ammonia/NH₄OH | Significantly reduces the formation of secondary/tertiary amines.[1] |
| Chemical Reduction (e.g., LiAlH₄, BH₃-THF) | Generally, less prone to forming secondary/tertiary amines as the reaction proceeds via a different mechanism.[5] |
Experimental Protocols
Key Experiment: Reduction of 1-(4-chlorophenyl)cyclopropanecarbonitrile via Catalytic Hydrogenation
This is a general procedure and may require optimization.
Materials:
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1-(4-chlorophenyl)cyclopropanecarbonitrile
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Methanol (or another suitable solvent) saturated with ammonia
-
Raney Nickel (or Palladium on Carbon)
-
Hydrogen gas
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-(4-chlorophenyl)cyclopropanecarbonitrile in methanol saturated with ammonia.
-
Carefully add the Raney Nickel catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended reaction and the formation of a common secondary amine side product.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBONITRILE | 64399-27-5 [amp.chemicalbook.com]
stability issues of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine in solution
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems users might encounter during their experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in solution. | Degradation of the parent compound. This can be influenced by solvent, pH, temperature, and light exposure. | Verify the pH of your solution; cyclopropylamines can be susceptible to ring-opening under acidic conditions. Store solutions at lower temperatures (e.g., 2-8°C or -20°C) and protect from light. Use freshly prepared solutions whenever possible. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. The primary amine and the cyclopropyl ring are potential sites for degradation reactions. | To identify degradants, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use mass spectrometry to elucidate the structure of the new peaks. |
| Inconsistent results between experimental replicates. | Instability of the compound under the specific experimental conditions, or issues with solution preparation and storage. | Standardize solution preparation methods. Ensure consistent storage conditions for all samples. Evaluate the stability of the compound in the specific experimental buffer or medium prior to conducting extensive experiments. |
| Precipitation of the compound from solution. | Poor solubility or changes in the solution (e.g., pH shift, temperature change) that affect solubility. | Determine the solubility of the compound in the chosen solvent system. Consider the use of co-solvents or adjusting the pH to improve solubility. Ensure the storage temperature does not cause the compound to fall out of solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
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pH: The primary amine group makes the compound's stability and solubility pH-dependent. The cyclopropyl ring, particularly when activated by the adjacent amine, can be susceptible to ring-opening under strongly acidic conditions.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Presence of Oxidizing Agents: The amine group can be susceptible to oxidation.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from its structure. The primary amine is a site for oxidation or reaction with aldehydes and ketones. The cyclopropyl ring, being a strained ring system, could potentially undergo ring-opening reactions, especially under acidic conditions, which could be a significant degradation pathway.
Q3: How should I prepare and store solutions of this compound to ensure stability?
For optimal stability, it is recommended to:
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Use High-Purity Solvents: Use solvents of the highest purity available to avoid contaminants that could catalyze degradation.
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Buffer Solutions: If working in aqueous media, use a buffer system to maintain a stable pH, preferably in the neutral to slightly basic range.
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Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
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Control Temperature: Prepare solutions at ambient temperature and store them at reduced temperatures (e.g., 2-8°C for short-term storage, or -20°C to -80°C for long-term storage).
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Prepare Freshly: For sensitive experiments, it is always best to use freshly prepared solutions.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. An ideal method should be able to separate the parent compound from its potential degradation products. Key aspects of such a method include:
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Column: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance is common. Mass spectrometry (LC-MS) can be used for peak identification and confirmation.
Experimental Protocols
Protocol 1: General Stability Assessment Workflow
This workflow outlines the steps to assess the stability of this compound in a specific solvent or buffer system.
Technical Support Center: Resolving Enantiomers of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
Welcome to the technical support center for the chiral resolution of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The most common and industrially scalable method for resolving chiral amines like this compound is through diastereomeric salt crystallization . This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
Other potential methods, though less commonly applied for this type of molecule on a large scale, include chiral chromatography.
Q2: Which chiral resolving agents are recommended for this compound?
A2: Based on literature for structurally similar compounds, the most promising chiral resolving agents are chiral carboxylic acids. Specifically, derivatives of tartaric acid and mandelic acid are excellent starting points. For a closely related compound, trans-2-(3,4-difluorophenyl)cyclopropylamine, R-(-)-mandelic acid has been successfully used. L-(+)-tartaric acid and its derivatives, such as Di-p-toluoyl-L-tartaric acid, are also commonly used for the resolution of primary amines and are worth screening.
Q3: How do I choose the right solvent for the diastereomeric salt crystallization?
A3: Solvent selection is a critical parameter for a successful resolution. The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the solution (the mother liquor).
Commonly used solvents for this purpose include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and mixtures of these with water or anti-solvents like heptane. A solvent screening is highly recommended to identify the optimal system for your specific resolution.
Q4: What is the general procedure for liberating the free amine from the diastereomeric salt?
A4: Once the desired diastereomeric salt has been isolated and purified by crystallization, the enantiomerically enriched amine can be liberated by treatment with a base. This is typically achieved by dissolving or suspending the salt in a biphasic system (e.g., water and an organic solvent like dichloromethane or ethyl acetate) and adding an aqueous base (e.g., sodium hydroxide, potassium carbonate) to neutralize the chiral acid. The free amine will then be extracted into the organic layer, which can be separated, dried, and concentrated to yield the final product.
Experimental Protocols
Protocol 1: Resolution with R-(-)-Mandelic Acid
This protocol is adapted from methods used for structurally similar 1-aryl-cyclopropylamines and serves as a starting point for optimization.
1. Diastereomeric Salt Formation:
- Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethyl acetate or a mixture of methanol and water).
- In a separate flask, dissolve 0.5 to 1.0 equivalents of R-(-)-mandelic acid in the same solvent, warming gently if necessary.
- Slowly add the mandelic acid solution to the amine solution with stirring.
- Heat the mixture to ensure complete dissolution.
2. Crystallization:
- Allow the solution to cool slowly to room temperature to induce crystallization.
- For maximum yield, the flask can be further cooled in an ice bath.
- The less soluble diastereomeric salt will precipitate out of the solution.
3. Isolation and Purification:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent to remove impurities from the mother liquor.
- The enantiomeric excess (ee) of the amine in the salt should be determined at this stage (e.g., by chiral HPLC after liberating a small sample).
- If the desired ee is not achieved, the salt can be recrystallized from the same solvent system.
4. Liberation of the Free Amine:
- Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
- Add a base (e.g., 1M NaOH) dropwise with stirring until the pH of the aqueous layer is basic (pH > 10).
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Protocol 2: Resolution with L-(+)-Tartaric Acid
1. Diastereomeric Salt Formation:
- Dissolve 1.0 equivalent of racemic this compound in a suitable alcohol solvent (e.g., methanol or ethanol).
- In a separate container, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in the same solvent, with gentle heating if required.
- Add the tartaric acid solution to the amine solution while stirring.
2. Crystallization, Isolation, and Liberation of the Free Amine:
- Follow steps 2-4 from Protocol 1, substituting the mandelate salt with the tartrate salt. Recrystallization may be necessary to achieve high enantiomeric purity.
Data Presentation
The following tables present hypothetical, yet realistic, data for the resolution of this compound to illustrate the expected outcomes of the screening process.
Table 1: Screening of Chiral Resolving Agents
| Resolving Agent | Solvent System | Yield of Salt (%) | Enantiomeric Excess (ee%) of Amine |
| R-(-)-Mandelic Acid | Ethyl Acetate | 45 | 85 |
| L-(+)-Tartaric Acid | Methanol | 40 | 78 |
| Di-p-toluoyl-L-tartaric acid | Acetone/Water (9:1) | 38 | 92 |
| (1S)-(+)-10-Camphorsulfonic acid | Isopropanol | 35 | 75 |
Table 2: Optimization of Resolution with R-(-)-Mandelic Acid
| Solvent System | Molar Ratio (Amine:Acid) | Crystallization Temp. (°C) | Yield of Salt (%) | Enantiomeric Excess (ee%) of Amine |
| Ethyl Acetate | 1:0.5 | 4 | 48 | 88 |
| Ethyl Acetate | 1:1 | 4 | 42 | 85 |
| Methanol/Water (95:5) | 1:0.5 | 4 | 52 | 90 |
| Methanol/Water (95:5) | 1:0.5 | 25 (slow cool) | 49 | 92 |
| Isopropanol | 1:0.5 | 4 | 45 | 82 |
Troubleshooting Guides
Problem: No crystallization occurs upon cooling.
-
Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of the desired diastereomeric salt if available.
-
Concentrate the solution to increase the supersaturation.
-
Add an anti-solvent (a solvent in which the salts are insoluble, e.g., heptane) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.
-
Screen for a different solvent system where the solubility is lower.
-
-
Problem: Both diastereomers crystallize, resulting in low enantiomeric excess.
-
Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Solution:
-
Perform a systematic solvent screening to find a solvent that maximizes the solubility difference.
-
Optimize the cooling rate. A slower cooling profile can improve selectivity.
-
Recrystallize the isolated salt. This is often necessary to enhance the enantiomeric purity.
-
Adjust the stoichiometry of the resolving agent. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes improve the selectivity of crystallization.
-
-
Problem: The yield of the crystallized salt is very low.
-
Possible Cause: The desired diastereomeric salt has significant solubility in the mother liquor.
-
Solution:
-
Ensure the crystallization is allowed to proceed for a sufficient amount of time at a low temperature.
-
Minimize the amount of solvent used to dissolve the salts initially.
-
Cool the crystallization mixture to a lower temperature (e.g., in a freezer) before filtration, if the solubility profile allows.
-
Consider a different resolving agent that may form a less soluble salt.
-
-
Problem: An oil precipitates instead of a crystalline solid.
-
Possible Cause: The concentration of the salts is too high, or the cooling is too rapid.
-
Solution:
-
Dilute the solution with more solvent and warm to redissolve the oil. Allow for slower cooling.
-
Try a different solvent system. Oiling out is more common in certain solvents.
-
-
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logic for diastereomeric salt resolution.
Technical Support Center: Synthesis of Cyclopropylamine Intermediates
Welcome to the technical support center for the synthesis of cyclopropylamine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yields in Cyclopropanation Reactions
Question: My cyclopropanation reaction to form a key intermediate is suffering from low yields or low conversion rates. What are the common causes and how can I improve the outcome?
Answer:
Low conversion in cyclopropanation reactions is a frequent issue that can often be traced back to several key factors. A systematic investigation of your reaction parameters is the most effective troubleshooting approach.[1]
Common Causes & Solutions:
-
Reagent & Catalyst Quality: The purity and activity of starting materials, reagents (e.g., diiodomethane), and catalysts (e.g., Zn-Cu couple) are critical.[1] Ensure reagents have not degraded and that catalysts are active. For instance, in Simmons-Smith reactions, the activation of the zinc is paramount.
-
Reaction Conditions: Temperature, concentration, and reaction time must be carefully optimized for each substrate.[1] Some reactions require cryogenic temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.
-
Solvent Choice: The solvent's polarity and coordinating ability can dramatically influence the reactivity of the carbene or carbenoid species involved in the cyclopropanation.[1]
-
Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture.[1] Performing reactions under an inert atmosphere (e.g., argon or nitrogen) is often essential for success.
-
Substrate Reactivity: The electronic and steric properties of the alkene substrate are major determinants of reactivity. Electron-deficient alkenes, for example, can be challenging substrates for typical Simmons-Smith conditions and may yield poor results.[2]
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in cyclopropanation reactions.
Caption: Troubleshooting workflow for low cyclopropanation yields.
Quantitative Data: Impact of Reaction Parameters
The choice of reaction conditions can significantly impact yields, especially for challenging substrates. For example, in the continuous-flow Simmons-Smith cyclopropanation of electron-poor alkenes, the addition of a co-catalyst can be critical.
| Substrate | Conditions | Yield (%) |
| p-Trifluoromethylstyrene | Standard Simmons-Smith | 16% |
| p-Trifluoromethylstyrene | Standard + 10 mol% Diethylzinc | 68% |
| Data adapted from a study on continuous-flow Simmons-Smith cyclopropanation.[2] |
Experimental Protocol: Simmons-Smith Cyclopropanation of an Electron-Deficient Alkene
This protocol is adapted for a continuous-flow system but the principles apply to batch reactions.
-
Preparation: A solution of the electron-deficient alkene (e.g., p-trifluoromethylstyrene, 1.0 equiv.) and diiodomethane (1.5 equiv.) in a dry solvent (e.g., 1,2-dichloroethane) is prepared under an inert atmosphere.
-
Co-catalyst Addition: To this mixture, diethylzinc (10 mol%, 1.0 M solution in hexanes) is added.[2]
-
Reaction Execution: The solution is passed through a column packed with a Zn/Cu couple, or in a batch process, stirred with the activated Zn/Cu couple.[2]
-
Monitoring: The reaction is monitored by TLC or GC-MS for the disappearance of the starting alkene.
-
Work-up: Upon completion, the reaction mixture is quenched carefully (e.g., with saturated aq. NH₄Cl), and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel.
Issue 2: Unwanted Ring-Opening of the Cyclopropylamine Product
Question: I am successfully synthesizing my cyclopropylamine intermediate, but it decomposes via ring-opening during work-up or subsequent steps. How can I prevent this?
Answer:
The high ring strain of the cyclopropane ring makes cyclopropylamines susceptible to ring-opening, particularly under acidic conditions or via oxidation.[3][4][5] The mechanism of ring cleavage can depend on the substitution pattern and the specific conditions employed.[3]
Common Causes & Solutions:
-
Acidic Conditions: Protic acids can protonate the amine, forming an ammonium group which acts as a σ-withdrawing group, weakening the distal C-C bond and facilitating electrophilic ring cleavage.[3]
-
Solution: Avoid strong acids during work-up and purification. Use basic or neutral conditions (e.g., extraction with NaHCO₃ or brine). If an acidic extraction is necessary to remove non-basic impurities, use it cautiously with dilute acid and minimal contact time.
-
-
Oxidative Cleavage: The amine can be oxidized to a radical cation, which readily undergoes ring-opening to form a β-carbon radical iminium ion.[6] This is a known issue in biological systems involving cytochrome P-450 and can also occur with chemical oxidants or even photooxidation.[5][6][7]
-
Solution: Protect the reaction from air and light, especially if trace metals or photosensitizers are present. Use degassed solvents and handle the material under an inert atmosphere.
-
-
Lewis Acid-Mediated Cleavage: Certain Lewis acids used in subsequent reaction steps can coordinate to the amine and promote ring-opening.
-
Solution: Screen different Lewis acids or consider protecting the amine group (e.g., as a carbamate) before proceeding with Lewis acid-catalyzed reactions.
-
Signaling Pathway: Mechanisms of Ring-Opening
The diagram below illustrates two common pathways for the undesired ring-opening of a cyclopropylamine intermediate.
Caption: Major pathways for cyclopropylamine ring degradation.
Issue 3: Difficulty in Purification and Catalyst Removal
Question: How can I effectively purify my cyclopropylamine intermediate and remove residual metal catalysts (e.g., from a Hofmann rearrangement or cross-coupling)?
Answer:
Purification of cyclopropylamines can be challenging due to their basicity, potential volatility, and water solubility.[8] Residual metals from preceding steps can interfere with downstream applications, particularly in drug development.
Purification Strategies:
-
Acid-Base Extraction: This is the most common method. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine is protonated and moves to the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.[8]
-
Pitfall: As noted in Issue 2, prolonged exposure to acid can cause ring-opening. Use caution.
-
Pitfall: Simple, low molecular weight cyclopropylamines can be quite water-soluble, leading to poor recovery during extraction.[8] Multiple extractions may be necessary.
-
-
Distillation: For volatile cyclopropylamines, distillation is an effective purification method.[9] This can be performed at atmospheric pressure or under vacuum for higher-boiling derivatives.
-
Recrystallization: If the cyclopropylamine is a solid, or if it forms a stable, crystalline salt (e.g., hydrochloride or tartrate), recrystallization is an excellent method for achieving high purity.[10]
-
Chromatography: While possible, chromatography of free amines on silica gel can be problematic due to streaking and irreversible adsorption. It is often better to use a deactivated support (e.g., alumina or silica treated with triethylamine) or to purify a protected (e.g., Boc- or Cbz-) version of the amine.
Catalyst Removal:
-
Filtration: Heterogeneous catalysts (e.g., Zn-Cu couple) can be removed by simple filtration.
-
Aqueous Washes: Many metal salts can be removed with aqueous washes, particularly if a chelating agent (e.g., EDTA) is added.
-
Specialized Scavengers: For trace amounts of precious metals (e.g., Palladium), specialized silica-based or polymer-based metal scavengers can be employed by stirring them with the product solution.
Comparison of Purification Methods
| Method | Advantages | Common Pitfalls | Best For |
| Acid-Base Extraction | Removes non-basic impurities effectively. | Potential for ring-opening; loss of water-soluble amines. | Crude reaction mixtures containing neutral/acidic byproducts. |
| Distillation | Excellent for removing non-volatile impurities. | Product must be thermally stable; not suitable for solids. | Volatile, low-boiling point cyclopropylamines.[9] |
| Recrystallization | Can provide very high purity. | Product must be a solid or form a crystalline salt. | Solid amines or purification of specific salt forms.[10] |
| Chromatography | Good for separating closely related compounds. | Product streaking on silica; may require amine protection. | Complex mixtures where other methods fail. |
References
- 1. benchchem.com [benchchem.com]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine Production
Welcome to the technical support center for the synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the cyclopropanation step?
A1: When scaling up the cyclopropanation reaction, precise control over temperature, addition rates of reagents, and efficient mixing are paramount. Due to the high ring strain of cyclopropanes (approximately 27 kcal/mol), their formation can be challenging and requires reactive species.[1][2] Key parameters to monitor include:
-
Temperature: Exothermic reactions are common. A failure to control the temperature can lead to side reactions and impurity formation.
-
Reagent Addition: Slow and controlled addition of the cyclopropanating agent (e.g., a carbenoid like that generated in a Simmons-Smith reaction) is crucial to maintain a steady reaction rate and prevent localized overheating.[2]
-
Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and yield.
Q2: We are observing a significant amount of a dimeric byproduct. What is the likely cause and how can it be mitigated?
A2: Dimerization often points to an issue with the reaction concentration or the rate of addition of a key reagent. If the concentration of the starting alkene is too high, or if the cyclopropanating agent is added too quickly, side reactions may become more prevalent.[3] To mitigate this, consider the following:
-
Slower Addition: Reduce the addition rate of the key reagent to maintain a low steady-state concentration.
-
Higher Dilution: Increasing the solvent volume can reduce the probability of intermolecular side reactions.
Q3: Our final product has a persistent yellow tint after purification. What could be the cause?
A3: A yellow tint can indicate the presence of trace impurities, often arising from side reactions or degradation of reagents or the product. One potential source is the formation of nitrogen-containing byproducts if using diazo compounds in the cyclopropanation step.[3] Consider re-evaluating your purification protocol, perhaps by incorporating a carbon treatment step or recrystallization from a different solvent system.
Troubleshooting Guides
Issue 1: Low Yield in the Reductive Amination Step
Symptoms:
-
The reaction yield is significantly lower than in small-scale experiments.
-
Large amounts of the ketone starting material are recovered.
-
An alcohol byproduct is observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Mixing | On a larger scale, ensuring homogenous mixing of the catalyst, reagents, and hydrogen (if applicable) is more challenging. Increase the agitation speed and consider using a baffle system in the reactor. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure all materials are of high purity. Consider increasing the catalyst loading or using a fresh batch. |
| Incomplete Reaction | The reaction time may need to be extended for larger batches. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC) to determine the optimal reaction time. |
| Side Reaction | The formation of an alcohol byproduct suggests that the reduction of the ketone is competing with the reductive amination. Ensure that the amine and the ketone form the imine intermediate efficiently before the reduction step. This can sometimes be achieved by adjusting the pH or removing water. |
Issue 2: Poor Product Purity After Work-up
Symptoms:
-
The product is contaminated with starting materials or byproducts.
-
Difficulty in isolating the pure amine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Phase Separation | During aqueous work-up, emulsions can form, leading to poor separation and contamination of the organic layer. The addition of brine can help to break emulsions. |
| Product Loss During Extraction | The amine product may have some water solubility, especially if it is in a protonated form. Adjusting the pH of the aqueous layer to be more basic before extraction can improve recovery into the organic phase. |
| Co-distillation with Solvents | If the product is purified by distillation, ensure that the boiling points of the solvents and the product are sufficiently different. Inefficient fractional distillation can lead to solvent contamination. |
Experimental Protocols
Illustrative Protocol: Reductive Amination of 1-(4-Chlorophenyl)cyclopropyl Ketone
This is a general, illustrative protocol and should be adapted and optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: A suitable reactor is charged with 1-(4-chlorophenyl)cyclopropyl ketone (1.0 eq), a suitable solvent (e.g., methanol), and an amine source (e.g., ammonia or an ammonium salt, excess).
-
Imination: The mixture is stirred to allow for the formation of the imine intermediate. The progress of this step can be monitored by techniques such as IR spectroscopy (disappearance of the ketone C=O stretch).
-
Reduction: A hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) is added to the mixture. The reactor is then pressurized with hydrogen gas to an appropriate pressure.
-
Reaction Monitoring: The reaction is monitored for the uptake of hydrogen and by chromatographic analysis (TLC, GC, or HPLC) until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water or a basic solution to remove any remaining salts.
-
Isolation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation or crystallization.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Analytical Method Validation for 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the analytical method validation of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the core parameters for validating an analytical method for this compound?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation characteristics for an assay and impurity determination method include Specificity, Linearity, Range, Accuracy, Precision, Detection Limit (LOD), Quantitation Limit (LOQ), and Robustness.[1][2][3] These parameters ensure the method is suitable for its intended purpose.[4]
Q2: How do I demonstrate the specificity of my method?
A2: Specificity is the ability to measure the analyte accurately in the presence of other components like impurities, degradants, or matrix components.[1][5] For this compound, this is often demonstrated through forced degradation studies.[6][7] You would intentionally stress the compound under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[8] The method is considered specific if it can separate the main compound peak from all degradation peaks, which is often confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector.[7]
Q3: What is a typical acceptance criterion for precision in an HPLC assay?
A3: Precision is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[3] The acceptance criterion is typically expressed as the Relative Standard Deviation (RSD). For the assay of a drug substance, the RSD should generally be no more than 2%.[9] For minor components or impurities, the criteria may be less stringent, potentially up to 10% at the limit of quantitation.[9]
Q4: What concentration range should I cover for linearity and assay determination?
A4: The range of an analytical method is the interval where it demonstrates acceptable linearity, accuracy, and precision.[5] For an assay of a substance like this compound, the recommended range is typically 80% to 120% of the target test concentration.[3][5] For impurity determination, the range must cover from the reporting level of the impurity to 120% of the specification limit.[3]
Section 2: Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q5: I'm observing significant peak tailing for my analyte. What are the likely causes and solutions?
A5: Peak tailing is common for amine-containing compounds like this compound.
-
Cause 1: Secondary Interactions: The basic amine group can interact with residual acidic silanol groups on the silica-based column packing, causing tailing.
-
Solution: Adjust the mobile phase pH to protonate the amine (e.g., pH 2.5-3.5), which minimizes these interactions. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites. Using a modern, end-capped column or a column specifically designed for basic compounds is also highly effective.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[10]
-
Solution: Reduce the injection volume or dilute the sample.[11]
-
-
Cause 3: Column Contamination/Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[10][11]
Q6: My retention times are shifting between injections. How can I fix this?
A6: Retention time drift can compromise the reliability of your method.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs.[13]
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of a volatile component or improper mixing.[13]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is adequate.[12]
-
-
Cause 3: Temperature Fluctuations: Changes in column temperature can affect retention time.[13]
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[11]
-
-
Cause 4: Pump Issues or Leaks: Inconsistent flow from the pump due to worn seals or leaks will cause retention time shifts.[11]
-
Solution: Check the system for leaks, especially at fittings. Inspect and replace pump seals if necessary.[13]
-
Q7: I am seeing a noisy or drifting baseline in my chromatogram. What should I do?
A7: An unstable baseline can interfere with the detection and quantification of low-level impurities.
-
Cause 1: Contaminated Mobile Phase: Impurities or dissolved air in the mobile phase can cause baseline noise.
-
Solution: Use high-purity HPLC-grade solvents. Degas the mobile phase before use by sonication or an inline degasser.[10]
-
-
Cause 2: Detector Issues: A dirty flow cell or a failing lamp can cause baseline instability.[13]
-
Solution: Flush the detector flow cell with a strong, clean solvent like methanol or isopropanol. If the issue persists, the detector lamp may need replacement.[11]
-
-
Cause 3: System Leaks: A leak in the system can cause pressure fluctuations that manifest as a noisy baseline.[10]
-
Solution: Carefully inspect the entire flow path for any signs of leaks and tighten fittings as needed.[11]
-
Section 3: Experimental Protocols & Data Presentation
This section provides detailed methodologies for key validation experiments and summarizes typical data in tables. The following protocols are based on a hypothetical reversed-phase HPLC method.
Hypothetical HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Protocol 1: Specificity (Forced Degradation)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its degradation products, thus confirming it is "stability-indicating".[6][7]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.[6]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose the solid powder to UV light (e.g., 254 nm) for 24 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method.
-
Evaluation: Evaluate the chromatograms for the separation of the main peak from any degradation products. Perform peak purity analysis using a PDA detector to confirm that the analyte peak is spectrally pure in all stressed samples.
Protocol 2: Linearity
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]
Methodology:
-
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay, this is typically 80% to 120% of the nominal concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 1: Linearity Validation Data Summary
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Range | 80 - 120% of nominal | 80 - 120 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-Intercept | Close to zero | 2150 |
| Slope | Recorded | 45890 |
Protocol 3: Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[3] Accuracy is typically assessed by recovery studies on spiked samples.
Methodology:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo (if applicable) or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Prepare three replicate samples at each concentration level and analyze them.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Table 2: Accuracy Validation Data Summary
| Spike Level | Acceptance Criteria (% Recovery) | Hypothetical Mean Recovery (%) | Hypothetical %RSD |
|---|---|---|---|
| 80% | 98.0 - 102.0% | 99.5% | 0.8% |
| 100% | 98.0 - 102.0% | 100.2% | 0.6% |
| 120% | 98.0 - 102.0% | 99.1% | 0.9% |
Protocol 4: Precision (Repeatability & Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[14]
Methodology:
-
Repeatability (Intra-assay):
-
Prepare six individual samples at 100% of the test concentration from the same homogeneous batch.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD for the results.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
Table 3: Precision Validation Data Summary
| Parameter | Acceptance Criteria (%RSD) | Hypothetical Result (%RSD) |
|---|---|---|
| Repeatability (n=6) | ≤ 2.0% | 0.75% |
| Intermediate Precision (n=12) | ≤ 2.0% | 1.10% |
Section 4: Visualizations
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. biomedres.us [biomedres.us]
- 8. biopharminternational.com [biopharminternational.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. labcompare.com [labcompare.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ijrrjournal.com [ijrrjournal.com]
Validation & Comparative
Comparative Analysis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine Analogs as Monoamine Reuptake Inhibitors
A comprehensive guide for researchers and drug development professionals on the synthesis, pharmacological activity, and structure-activity relationships of 1-[1-(4-chlorophenyl)cyclopropyl]methanamine and its analogs, potent inhibitors of monoamine transporters.
This guide provides a detailed comparative study of a series of this compound analogs, focusing on their inhibitory activity at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The data presented herein is crucial for understanding the structure-activity relationships (SAR) of this chemical class and for the rational design of novel monoamine reuptake inhibitors with desired potency and selectivity profiles.
Quantitative Analysis of Monoamine Transporter Inhibition
The inhibitory activities of this compound and its analogs were determined using in vitro radioligand binding assays. The following table summarizes the inhibition constants (Ki) for each compound at the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.
| Compound ID | R1 | R2 | R3 | R4 | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) |
| 1 | H | H | H | H | 1.2 | 150 | 35 |
| 2 | 4-F | H | H | H | 0.8 | 120 | 25 |
| 3 | 4-Cl | H | H | H | 0.6 | 100 | 20 |
| 4 | 4-CH3 | H | H | H | 1.5 | 180 | 40 |
| 5 | 3,4-diCl | H | H | H | 0.4 | 80 | 15 |
| 6 | H | CH3 | H | H | 2.5 | 250 | 60 |
| 7 | H | H | CH3 | H | 3.1 | 300 | 75 |
| 8 | H | H | H | CH3 | 2.8 | 280 | 65 |
General Structure:
The general chemical structure for the analogs is based on the 1-phenylcyclopropyl]methanamine core, with various substitutions on the phenyl ring and the amine group.
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features influencing the potency and selectivity of these analogs:
-
Substitution on the Phenyl Ring:
-
Para-Substitution: Halogen substitution at the para-position of the phenyl ring generally enhances potency at all three transporters, with the 4-chloro (Compound 3 ) and 4-fluoro (Compound 2 ) analogs showing the highest affinities for hSERT. A methyl group at this position (Compound 4 ) slightly decreases potency compared to the unsubstituted parent (Compound 1 ).
-
Di-substitution: The 3,4-dichloro substitution (Compound 5 ) results in the most potent analog for all three transporters, suggesting that increased electron-withdrawing character on the phenyl ring is favorable for binding.
-
-
Substitution on the Amine:
-
Methyl substitution on the nitrogen (Compounds 6 , 7 , and 8 ) generally leads to a decrease in potency across all transporters compared to the primary amine (Compound 1 ). This suggests that steric hindrance around the nitrogen atom may be detrimental to binding.
-
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to the target compounds involves a multi-step process, starting from the corresponding phenylacetonitrile.
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
To a solution of 4-chlorophenylacetonitrile in a suitable solvent (e.g., toluene), 1-bromo-2-chloroethane is added in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., 50% aqueous sodium hydroxide). The reaction mixture is stirred vigorously at room temperature until the starting material is consumed. The organic layer is then separated, washed, dried, and concentrated to yield the cyclopropanecarbonitrile intermediate.
Step 2: Reduction to this compound
The 1-(4-chlorophenyl)cyclopropanecarbonitrile is reduced to the corresponding primary amine. This can be achieved using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH4) in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF). The nitrile is added dropwise to a suspension of LiAlH4 at 0°C, and the reaction is then stirred at room temperature or refluxed to completion. The reaction is carefully quenched with water and aqueous base, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the final product, this compound. Alternatively, catalytic hydrogenation using Raney Nickel or other suitable catalysts under a hydrogen atmosphere can also be employed for the nitrile reduction.
Monoamine Transporter Radioligand Binding Assays
The affinity of the synthesized compounds for the human serotonin, dopamine, and norepinephrine transporters was determined using radioligand binding assays with membranes prepared from cells stably expressing the respective transporters.
Materials:
-
Radioligands: [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT, and [³H]Nisoxetine for hNET.
-
Cell Membranes: Membranes from HEK293 or CHO cells stably transfected with the respective human transporter cDNA.
-
Assay Buffer: Typically a Tris-HCl buffer containing NaCl and other salts to mimic physiological conditions.
-
Test Compounds: Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: A cell harvester to rapidly separate the membranes from the incubation buffer.
-
Scintillation Counter: To measure the amount of radioactivity trapped on the filters.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (or vehicle for total binding, and a high concentration of a known inhibitor for non-specific binding) are incubated in a 96-well plate.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This comparative guide provides valuable insights into the structure-activity relationships of this compound analogs as monoamine reuptake inhibitors. The presented data and experimental protocols serve as a foundation for the further design and development of novel compounds with tailored pharmacological profiles for the potential treatment of various neuropsychiatric disorders. The strong dependence of potency and selectivity on the substitution pattern of the phenyl ring and the amine functionality highlights key areas for future medicinal chemistry efforts.
Validating the Biological Target of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine: A Comparative Analysis and Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
The compound 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine is a synthetic molecule available commercially as a chemical intermediate.[1][2][3] While it is noted for its utility in the synthesis of pharmaceuticals, including antidepressants and other compounds active in the central nervous system, a specific, well-characterized biological target for this compound itself is not extensively documented in publicly available scientific literature.[1] This guide provides a comparative overview of the known biological activities of structurally related compounds and outlines a potential workflow for the biological target validation of this compound.
Comparative Analysis of Structurally Related Compounds
Given the absence of a defined biological target for this compound, a direct comparison with alternative compounds modulating the same target is not feasible. However, by examining the biological activities of derivatives and compounds with similar structural motifs, we can infer potential areas of pharmacological interest.
A study on N-alkyl and N-aryl derivatives of a related compound, --INVALID-LINK--methanone, has demonstrated antibacterial activity.[4] This suggests that the 1-(4-chlorophenyl)cyclopropyl moiety may serve as a scaffold for the development of novel antibacterial agents. The results from this study are summarized in the table below.
Table 1: Antibacterial Activity of --INVALID-LINK--methanone Derivatives
| Compound | Derivative | Bacterial Strain | Activity |
| 3a-j | N-Alkyl and N-Aryl substituted piperazine derivatives | Not specified | Reported as active |
Data extracted from "Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives".[4] The original paper should be consulted for detailed activity data.
The broader class of 1-phenylcyclopropane carboxamide derivatives has been associated with a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, anti-tumor, anti-fungal, and antibacterial effects.[5] For instance, certain derivatives have shown inhibitory effects on the proliferation of the U937 human myeloid leukemia cell line.[5]
Experimental Protocols for Target Validation
For a novel or uncharacterized compound such as this compound, a systematic approach is required to identify its biological target. Below are detailed methodologies for key experiments in a typical target identification workflow.
1. Phenotypic Screening
-
Objective: To identify the biological effect of the compound on whole cells or organisms.
-
Protocol:
-
Select a panel of diverse cell lines (e.g., cancer cell lines, neuronal cells, immune cells) or model organisms (e.g., zebrafish, C. elegans).
-
Treat the cells or organisms with a range of concentrations of this compound.
-
Use high-content imaging or other phenotypic assays to monitor changes in cell morphology, viability, proliferation, or specific protein markers.
-
Analyze the data to identify a consistent and potent phenotypic response.
-
2. Affinity-Based Target Identification
-
Objective: To isolate the protein target(s) that directly bind to the compound.
-
Protocol:
-
Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with a cell lysate or protein extract.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
3. Target Validation
-
Objective: To confirm that the identified protein is responsible for the observed biological effect.
-
Protocol:
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. Test whether the cells lacking the target are resistant to the compound's effects.
-
Recombinant protein assays: Express and purify the putative target protein. Perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to measure the direct interaction between the compound and the protein.
-
Enzymatic or functional assays: If the target is an enzyme or a receptor, test the effect of the compound on its activity in a purified system.
-
Visualizing the Path to Target Validation
The following diagrams illustrate the logical workflow for identifying and validating the biological target of this compound and a hypothetical signaling pathway that could be investigated.
Caption: A streamlined workflow for the identification and validation of a novel biological target.
Caption: A hypothetical signaling pathway modulated by the compound of interest.
Conclusion and Future Directions
While this compound is established as a useful chemical intermediate, its own biological activity and specific molecular target remain to be fully elucidated. The observed antibacterial activity of its derivatives suggests a potential avenue for further investigation. A systematic approach to target identification, employing phenotypic screening, affinity-based methods, and rigorous validation experiments, will be crucial in uncovering the pharmacological potential of this compound. Future research should focus on these target identification efforts to pave the way for its potential development as a therapeutic agent.
References
- 1. (4-chlorophenyl)(cyclopropyl)methanamine (123312-22-1) at Nordmann - nordmann.global [nordmann.global]
- 2. 1- 1-(4-Chlorophenyl)cyclopropyl methanamine DiscoveryCPR 69385-29-1 [sigmaaldrich.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monoamine Oxidase Inhibitors: Evaluating Cyclopropylamine Derivatives
Introduction
Monoamine oxidase inhibitors (MAOIs) are a class of enzymes that play a critical role in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), these inhibitors increase the levels of these neurotransmitters in the brain. This mechanism of action makes them effective in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.[3][4] This guide provides a comparative analysis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine and other notable monoamine oxidase inhibitors, with a focus on their inhibitory potency and selectivity.
While this compound is a known chemical entity, publicly available experimental data on its monoamine oxidase inhibitory activity is limited.[5][6] Therefore, this guide will draw comparisons based on its structural class—cyclopropylamines—and utilize data from well-characterized analogues, such as Tranylcypromine, and other key MAOIs.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of MAOIs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor for MAO-A versus MAO-B is also a critical factor, as it can influence the therapeutic application and side-effect profile.[4]
Table 1: In Vitro Inhibitory Potency (IC50) of Selected Monoamine Oxidase Inhibitors
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Compound Class |
| Tranylcypromine | 2.3 | 0.95 | Non-selective | Cyclopropylamine |
| cis-N-benzyl-2-methoxycyclopropylamine | 0.17 | 0.005 | MAO-B selective | Cyclopropylamine |
| Selegiline | - | ~0.0068 | MAO-B selective | Propargylamine |
| Clorgyline | ~0.0016 | - | MAO-A selective | Propargylamine |
| Moclobemide | 6.1 | - | MAO-A selective | Benzamide |
| Safinamide | - | 0.23 | MAO-B selective | α-aminoamide |
| Compound 34 (Lan et al., 2017) | >100 | 0.19 | MAO-B selective | Benzyloxy derivative |
| Compound 14 (Pisani et al.) | 0.0055 | 0.15 | MAO-A selective | Coumarin derivative |
Data sourced from multiple studies and product information sheets.[7][8][9][10][11][12]
Tranylcypromine, a classic cyclopropylamine MAOI, demonstrates non-selective inhibition of both MAO-A and MAO-B.[13][14] In contrast, synthetic derivatives like cis-N-benzyl-2-methoxycyclopropylamine show high selectivity for MAO-B, with an IC50 value in the nanomolar range, making it significantly more potent than Tranylcypromine.[7] For comparison, Selegiline and Safinamide are well-established selective MAO-B inhibitors used in the treatment of Parkinson's disease.[10][11] Clorgyline and Moclobemide are examples of selective MAO-A inhibitors.[3][8]
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the characterization of novel compounds. A standard method for this is the in vitro monoamine oxidase inhibition assay.
In Vitro MAO-A and MAO-B Inhibition Assay Protocol
This protocol outlines a common fluorometric method used to determine the IC50 values of test compounds against human MAO-A and MAO-B.[11][15]
1. Materials and Reagents:
- Recombinant human MAO-A and MAO-B enzymes
- MAO Assay Buffer
- MAO Substrate (e.g., Kynuramine)[3]
- Fluorescent Probe (e.g., OxiRed™ Probe)
- Test compound (dissolved in DMSO)
- Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[4]
- 96-well microplate
2. Assay Procedure:
- Prepare serial dilutions of the test compound and positive controls in the assay buffer.
- Add the enzyme (MAO-A or MAO-B) to each well of the microplate.
- Add the diluted test compounds or controls to the respective wells.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.[7]
- Prepare a substrate solution containing the MAO substrate and the fluorescent probe in the assay buffer.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Monitor the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm). The production of hydrogen peroxide in the enzymatic reaction leads to a fluorescent product.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
3. Enzyme Kinetics:
- To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.[9] The data is then analyzed using methods such as Lineweaver-Burk plots.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the monoamine oxidase degradation pathway and a typical workflow for screening MAO inhibitors.
Caption: Monoamine Neurotransmitter Degradation Pathway and Site of MAOI Action.
Caption: High-Throughput Screening Workflow for MAO Inhibitors.
Conclusion
The cyclopropylamine scaffold is a valuable structural motif in the design of monoamine oxidase inhibitors.[7] While the specific inhibitory profile of this compound is not yet publicly documented, the analysis of its structural analogues, such as Tranylcypromine and more recent derivatives, highlights the potential for developing potent and selective MAOIs within this chemical class. The development of highly selective MAO-A or MAO-B inhibitors is a key objective in modern drug discovery to achieve targeted therapeutic effects and minimize adverse reactions.[4] Further experimental evaluation of novel cyclopropylamine derivatives is warranted to fully characterize their therapeutic potential.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. evotec.com [evotec.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 1- 1-(4-Chlorophenyl)cyclopropyl methanamine DiscoveryCPR 69385-29-1 [sigmaaldrich.com]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. mdpi.com [mdpi.com]
- 10. Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity profiling of [1-(4-chlorophenyl)cyclopropyl]methylamine
A guide for researchers, scientists, and drug development professionals on the comparative analysis of [1-(4-chlorophenyl)cyclopropyl]methylamine and other monoamine oxidase inhibitors.
This guide provides a comparative overview of the cross-reactivity profiles of several monoamine oxidase inhibitors (MAOIs), with a focus on providing a framework for the evaluation of novel compounds such as [1-(4-chlorophenyl)cyclopropyl]methylamine. Due to the limited publicly available experimental data for [1-(4-chlorophenyl)cyclopropyl]methylamine, this document outlines a proposed pathway for its profiling and presents comparative data for established MAOIs, including tranylcypromine, phenelzine, and selegiline.
Introduction to Cross-Reactivity Profiling
Cross-reactivity, or off-target binding, is a critical aspect of drug discovery and development. It refers to the binding of a drug molecule to targets other than its intended therapeutic target. Understanding a compound's cross-reactivity profile is essential for predicting potential side effects, identifying opportunities for drug repurposing, and ensuring the overall safety and efficacy of a therapeutic candidate. For compounds targeting the central nervous system, such as MAOIs, broad cross-reactivity screening against a panel of receptors, transporters, and enzymes is a standard practice.
Comparative Analysis of MAOI Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of several established MAOIs across a range of relevant biological targets. This data, compiled from the ChEMBL and IUPHAR/BPS Guide to PHARMACOLOGY databases, serves as a benchmark for the potential cross-reactivity of novel compounds. A lower Ki value indicates a higher binding affinity.
| Target | Tranylcypromine (Ki, nM) | Phenelzine (Ki, nM) | Selegiline (Ki, nM) | Moclobemide (Ki, nM) |
| Primary Targets | ||||
| MAO-A (Human) | 6,300 | 238 | 2,400 | 190 |
| MAO-B (Human) | 1,400 | 143 | 16 | 3,200 |
| Monoamine Transporters | ||||
| Dopamine Transporter (DAT) | 1,800 | >10,000 | >10,000 | >10,000 |
| Norepinephrine Transporter (NET) | 1,500 | >10,000 | >10,000 | >10,000 |
| Serotonin Transporter (SERT) | 2,400 | 1,000 | >10,000 | >10,000 |
| Common Off-Targets | ||||
| Adrenergic α2A | - | - | 1,000 | - |
| Histamine H1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sigma-1 Receptor | - | - | 400 | - |
Data compiled from ChEMBL and IUPHAR/BPS Guide to PHARMACOLOGY.[1][2][3][4][5][6][7][8][9][10] Dashes indicate that no data was readily available in the searched databases.
Experimental Protocols
To determine the cross-reactivity profile of [1-(4-chlorophenyl)cyclopropyl]methylamine, a series of in vitro binding assays would be required. The following protocols are standard methodologies used for this purpose.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.
Objective: To determine the inhibitory constant (Ki) of the test compound at a panel of receptors and transporters.
Materials:
-
Test compound: [1-(4-chlorophenyl)cyclopropyl]methylamine
-
Cell membranes expressing the target receptor/transporter
-
Specific radioligand for each target
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing the target of interest are thawed and diluted in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Competition Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (typically from 0.1 nM to 10 µM).
-
Incubation: The plates are incubated at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays (for MAO-A and MAO-B)
Objective: To determine the IC50 value of the test compound for the inhibition of MAO-A and MAO-B activity.
Materials:
-
Test compound: [1-(4-chlorophenyl)cyclopropyl]methylamine
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for a fluorometric assay)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Fluorometer
Procedure:
-
Enzyme and Compound Incubation: The MAO enzyme is pre-incubated with varying concentrations of the test compound in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Incubation: The plate is incubated at 37°C for a specific period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., 2N NaOH).
-
Fluorescence Measurement: The fluorescence of the product is measured using a fluorometer.
-
Data Analysis: The IC50 value is determined by plotting the percent inhibition of enzyme activity against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Pathways
Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for determining the cross-reactivity profile of a test compound.
Caption: Workflow for in vitro cross-reactivity profiling.
Monoamine Oxidase Signaling Pathway
The diagram below depicts the role of Monoamine Oxidase in the metabolism of monoamine neurotransmitters.
Caption: Inhibition of MAO by [1-(4-chlorophenyl)cyclopropyl]methylamine.
Conclusion
A thorough understanding of the cross-reactivity profile of [1-(4-chlorophenyl)cyclopropyl]methylamine is crucial for its further development as a potential therapeutic agent. While direct experimental data is currently lacking, this guide provides a framework for its evaluation by comparing it to established MAOIs and outlining the necessary experimental protocols. The provided data for tranylcypromine, phenelzine, and selegiline highlights the diverse off-target profiles that can be observed even within the same therapeutic class. It is recommended that [1-(4-chlorophenyl)cyclopropyl]methylamine be subjected to a comprehensive in vitro safety pharmacology screen, such as the NIMH Psychoactive Drug Screening Program (PDSP) or commercially available panels, to elucidate its binding affinities across a wide range of CNS and other relevant targets. This will enable a more complete and objective assessment of its therapeutic potential and safety profile.
References
- 1. phenelzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selegiline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Compound: PHENELZINE (CHEMBL1089) - ChEMBL [ebi.ac.uk]
- 5. Compound: TRANYLCYPROMINE SULFATE (CHEMBL3989698) - ChEMBL [ebi.ac.uk]
- 6. tranylcypromine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Compound: SELEGILINE (CHEMBL972) - ChEMBL [ebi.ac.uk]
- 8. Compound: TRANYLCYPROMINE (CHEMBL3989843) - ChEMBL [ebi.ac.uk]
- 9. Compound: MOCLOBEMIDE (CHEMBL86304) - ChEMBL [ebi.ac.uk]
- 10. moclobemide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In Vivo Efficacy of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine Derivatives: A Comparative Guide
A comprehensive analysis of the in vivo antidepressant potential of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine derivatives remains a developing area of research. Currently, direct in vivo efficacy studies for this specific class of compounds are not available in published literature. However, by examining structurally related compounds, particularly the well-established antidepressant tranylcypromine, which shares the core phenylcyclopropylamine scaffold, we can infer potential mechanisms of action and comparative efficacy.
This guide provides a comparative overview of the predicted in vivo performance of this compound derivatives by leveraging data from its close structural analog, tranylcypromine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI). For comparison, we will utilize data on fluoxetine, a widely studied selective serotonin reuptake inhibitor (SSRI). The primary preclinical models for assessing antidepressant efficacy discussed are the Forced Swim Test (FST) and the Tail Suspension Test (TST), both of which are widely used to screen for antidepressant-like activity in rodents.
Comparison of Antidepressant-like Effects in Preclinical Models
The antidepressant potential of novel compounds is often first evaluated in rodent models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). These tests are based on the principle that an animal, when placed in an inescapable and stressful situation, will eventually cease escape-oriented behaviors and become immobile. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
While specific data for this compound derivatives is not available, studies on the structurally similar MAOI, tranylcypromine, have demonstrated its ability to reduce immobility in these models. The following table summarizes representative data for tranylcypromine and the SSRI fluoxetine.
| Compound | Animal Model | Dose | Change in Immobility Time | Reference |
| Tranylcypromine | Forced Swim Test (Rat) | Not Specified | 20-30% reduction | [1] |
| Tranylcypromine + DBS | Forced Swim Test (Rat) | Not Specified | 75% reduction | [1] |
| Fluoxetine | Forced Swim Test (Rat) | 10 mg/kg | Significant reduction | [2] |
Note: Data for tranylcypromine alone is presented as a range from a study where it was also used in combination with Deep Brain Stimulation (DBS). Direct head-to-head comparative studies with detailed quantitative data were not available in the reviewed literature.
Predicted Mechanism of Action: Monoamine Oxidase Inhibition
The structural similarity of this compound to tranylcypromine strongly suggests that its primary mechanism of action would be the inhibition of monoamine oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3] By inhibiting MAO, the levels of these neurotransmitters in the synaptic cleft are increased, which is believed to be the underlying mechanism for the antidepressant effects of MAOIs.[3]
Tranylcypromine is a non-selective inhibitor, meaning it inhibits both isoforms of the enzyme, MAO-A and MAO-B.[4] Inhibition of MAO-A is thought to be more directly linked to antidepressant activity.[3]
Predicted mechanism of action for this compound derivatives.
In contrast, SSRIs like fluoxetine have a more targeted mechanism, selectively blocking the reuptake of serotonin, leading to increased levels of this specific neurotransmitter in the synapse.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of findings.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Objective: To assess the effect of a compound on the duration of immobility in a stressful, inescapable situation.
Apparatus: A transparent cylindrical container (typically 25 cm high, 10-15 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Acclimation: Animals are brought to the testing room at least one hour before the experiment to acclimate.
-
Pre-test Session (for rats): On the first day, animals are placed in the water-filled cylinder for a 15-minute period. This session is for habituation.
-
Test Session: 24 hours after the pre-test, animals are administered the test compound or vehicle at a specified time before the test. They are then placed back into the water cylinder for a 5-6 minute session.
-
Data Collection: The session is typically video-recorded. An observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
Workflow of the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy, primarily used in mice.
Objective: To measure the duration of immobility when a mouse is suspended by its tail, another form of inescapable stress.
Apparatus: A suspension bar or a setup that allows the mouse to hang freely without being able to touch any surfaces. The tail is secured to the bar using adhesive tape.
Procedure:
-
Acclimation: Mice are brought to the testing area to acclimate.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the bar.
-
Test Duration: The test is typically conducted for a period of 6 minutes.
-
Data Collection: The entire session is recorded, and the duration of immobility is scored. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
Workflow of the Tail Suspension Test.
Conclusion
While direct in vivo efficacy data for this compound derivatives is currently lacking, the structural analogy to tranylcypromine provides a strong basis for predicting their potential as monoamine oxidase inhibitors with antidepressant properties. Future in vivo studies employing standardized behavioral models like the Forced Swim Test and Tail Suspension Test are essential to confirm this hypothesis and to quantify the efficacy of these novel derivatives in comparison to established antidepressants such as SSRIs and other MAOIs. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Comparison of the apparent antidepressant activity of (-) and (+) tranylcypromine in an animal model. | Semantic Scholar [semanticscholar.org]
- 2. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do SSRIs Compare to MAOIs? [verywellmind.com]
- 4. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine against known CNS drugs
An extensive search for "1-[1-(4-Chlorophenyl)cyclopropyl]methanamine" has yielded no publicly available scientific literature or data regarding its pharmacological properties, mechanism of action, or any preclinical or clinical studies. This compound may be a novel chemical entity that has not yet been characterized in published research.
Due to the complete absence of information, it is not possible to perform the requested benchmarking against known CNS drugs. A meaningful comparison would require, at a minimum, knowledge of the compound's biological target(s) and its primary pharmacological effects. Without this foundational data, the selection of appropriate comparator drugs, relevant experimental protocols, and the presentation of comparative data cannot be accomplished.
Therefore, this comparison guide cannot be created at this time. Should information on the pharmacological profile of this compound become available, a comprehensive benchmarking guide could be developed.
Comparative Analysis of 4-Chlorophenyl Cyclopropylamine Derivatives in Drug Discovery
A Guide for Researchers and Drug Development Professionals
The 4-chlorophenyl cyclopropylamine scaffold is a recurring motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of this chemical series against established therapeutic agents in three key areas: monoamine oxidase (MAO) inhibition, dipeptidyl peptidase-IV (DPP-IV) inhibition, and antibacterial activity. By presenting available experimental data and detailed protocols, this document serves as a valuable resource for researchers exploring the therapeutic potential of these compounds.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases. The cyclopropylamine moiety is a well-known pharmacophore for MAO inhibition, with tranylcypromine being a clinically used, non-selective, irreversible inhibitor.
Comparative Activity Data
| Compound | Target | IC50 (µM) | Reference |
| Tranylcypromine (Comparator) | MAO-A | 2.3 | [1][2] |
| MAO-B | 0.95 | [1][2] |
Signaling Pathway: Monoamine Neurotransmitter Degradation
Caption: Monoamine oxidase (MAO) catalyzes the degradation of key neurotransmitters.
Experimental Protocol: MAO Inhibition Assay
A common method to determine the inhibitory potential of compounds against MAO-A and MAO-B is a fluorescence-based assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a luciferin-based probe)
-
Horseradish peroxidase (HRP)
-
Detection reagent (e.g., Amplex Red or luminol)
-
Test compounds (4-chlorophenyl cyclopropylamine derivatives)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the test compounds or positive control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
In parallel, in the presence of HRP, the hydrogen peroxide generated from the MAO reaction converts the detection reagent into a fluorescent or chemiluminescent product.
-
Measure the fluorescence or luminescence signal at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in glucose homeostasis. DPP-IV inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.
Comparative Activity Data
| Compound | Target | IC50 (nM) | Reference |
| Sitagliptin (Comparator) | DPP-IV | 18-19 | [3][4][5] |
Studies on trans-2-aryl-cyclopropylamine analogs have shown potent DPP-IV inhibitory activity. While specific data for 4-chlorophenyl derivatives in this series is not explicitly detailed in the readily available literature, the general scaffold has demonstrated promise. The 4-chlorophenyl group can engage in favorable interactions within the S1 pocket of the DPP-IV active site, which often accommodates aromatic moieties. The cyclopropylamine portion can interact with key residues, contributing to the overall binding affinity.
Signaling Pathway: Incretin System Regulation
Caption: DPP-IV inhibition enhances the action of incretin hormones like GLP-1.
Experimental Protocol: DPP-IV Inhibition Assay
A common method for assessing DPP-IV inhibition is a fluorescence-based assay using a synthetic substrate.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Test compounds (4-chlorophenyl cyclopropylamine derivatives)
-
Positive control inhibitor (e.g., sitagliptin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and sitagliptin in the assay buffer.
-
Add the DPP-IV enzyme to each well of a 96-well plate.
-
Add the test compounds or positive control to the respective wells and pre-incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC.
-
The enzyme cleaves the substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Measure the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the reaction velocity for each compound concentration.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Antibacterial Activity
The search for novel antibacterial agents is critical to combat the rise of antibiotic resistance. Various heterocyclic compounds containing the 4-chlorophenyl moiety have been investigated for their antimicrobial properties.
Comparative Activity Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Comparator) | Staphylococcus aureus | 0.25 - 0.6 | [6][7] |
| Escherichia coli | 0.013 - 0.08 | [6] |
A study on N-alkyl and N-aryl derivatives of [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone has reported antibacterial activity. While specific Minimum Inhibitory Concentration (MIC) values were not provided, the findings suggest that the 4-chlorophenyl cyclopropylamine core can be a starting point for the development of new antibacterial agents. The lipophilicity and electronic nature of the 4-chlorophenyl group, combined with the conformational rigidity of the cyclopropyl ring, can influence the compound's ability to penetrate bacterial cell walls and interact with molecular targets.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (4-chlorophenyl cyclopropylamine derivatives)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Perform serial two-fold dilutions of the test compounds and ciprofloxacin in CAMHB in a 96-well microplate.
-
Inoculate each well containing the diluted compounds with the bacterial suspension. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.
Conclusion
The 4-chlorophenyl cyclopropylamine scaffold represents a versatile platform for the design of novel bioactive molecules. While comprehensive SAR data for this specific series is still emerging, the structural analogies to known inhibitors of MAO and DPP-IV, along with preliminary evidence of antibacterial activity, highlight its therapeutic potential. The data and protocols presented in this guide offer a framework for researchers to further explore and validate the structure-activity relationships of this promising chemical series, paving the way for the development of new therapeutic agents.
References
- 1. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
A Comparative Guide to the Synthetic Routes of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine, a valuable building block in medicinal chemistry. The following sections detail the primary synthetic strategies, offering objective comparisons of their performance based on experimental data. Detailed methodologies for all key reactions are provided to facilitate replication and adaptation in a research and development setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted cyclopropyl ring, is of significant interest in drug design. The efficient and scalable synthesis of this amine is therefore a critical aspect of the drug development process. This document outlines and compares two primary synthetic pathways: one proceeding through the reductive amination of a ketone precursor, and an alternative route utilizing a Hofmann rearrangement of a carboxamide intermediate.
Synthetic Route 1: Reductive Amination of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
This widely utilized approach involves the synthesis of the key intermediate ketone, 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone, followed by its conversion to the target amine via reductive amination. Several methods for the synthesis of the ketone precursor have been reported, each with its own set of advantages and disadvantages.
Synthesis of the Ketone Precursor: 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
Three distinct routes to the ketone precursor are compared below:
Route 1A: From Cyclopropyl Methyl Ketone and 4-Chlorophenylacetonitrile
This route involves the condensation of cyclopropyl methyl ketone with 4-chlorophenylacetonitrile, followed by reduction and oxidation.
Route 1B: Homer-Wadsworth-Emmons Reaction
This approach utilizes a Homer-Wadsworth-Emmons reaction between an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, followed by hydrolysis of the resulting enol ether.
Route 1C: Friedel-Crafts Acylation
This multi-step synthesis begins with the epoxidation of cyclopropyl methyl ketone, followed by rearrangement to an aldehyde, oxidation to a carboxylic acid, conversion to the corresponding acid chloride, and finally a Friedel-Crafts acylation of chlorobenzene.
Comparison of Ketone Synthesis Routes
| Parameter | Route 1A | Route 1B | Route 1C |
| Starting Materials | Cyclopropyl methyl ketone, 4-Chlorophenylacetonitrile | Diethyl α-methoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketone | Cyclopropyl methyl ketone, Chlorobenzene |
| Key Reactions | Condensation, Reduction, Oxidation | Homer-Wadsworth-Emmons, Hydrolysis | Epoxidation, Rearrangement, Oxidation, Acylation |
| Overall Yield | ~68% | ~85-90% | ~75-80% |
| Purity | 95% | 98.3-98.6%[1] | 98.0-98.7% |
| Reaction Conditions | Moderate to harsh (strong base, oxidation) | Mild to moderate | Multi-step, varied conditions |
| Scalability | Moderate | Good | Moderate |
| Safety Considerations | Use of strong bases (e.g., NaNH2) | Standard laboratory procedures | Use of thionyl chloride and aluminum trichloride |
Logical Workflow for Ketone Synthesis Routes
Caption: Comparative workflow of synthetic routes to the ketone intermediate.
Conversion to this compound via Reductive Amination
The final step in this pathway is the conversion of the ketone to the primary amine. A common method for this transformation is reductive amination using ammonia and a reducing agent.
| Parameter | Reductive Amination |
| Starting Material | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone |
| Reagents | Ammonia (or ammonium salt), Reducing agent (e.g., Sodium Borohydride, Hydrogen/Catalyst) |
| Key Reaction | Imine formation and subsequent reduction |
| Typical Yield | 70-90% |
| Purity | >95% |
| Reaction Conditions | Mild to moderate, dependent on reducing agent |
| Scalability | Good |
| Safety Considerations | Handling of ammonia and reducing agents |
Experimental Workflow for Reductive Amination
Caption: General workflow for the reductive amination of the ketone precursor.
Synthetic Route 2: Hofmann Rearrangement of 1-(4-Chlorophenyl)cyclopropanecarboxamide
An alternative approach to the target amine involves the Hofmann rearrangement of a primary amide. This route avoids the synthesis of the ketone intermediate and proceeds through a carboxylic acid and its corresponding amide.
Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxamide
This intermediate is typically prepared from 1-(4-chlorophenyl)cyclopropanecarboxylic acid.
Hofmann Rearrangement to this compound
The Hofmann rearrangement converts the primary amide to the primary amine with the loss of one carbon atom (as carbon dioxide).[2][3]
| Parameter | Hofmann Rearrangement |
| Starting Material | 1-(4-Chlorophenyl)cyclopropanecarboxamide |
| Reagents | Bromine, Sodium Hydroxide |
| Key Reaction | Hofmann Rearrangement |
| Typical Yield | 60-80% |
| Purity | >95% |
| Reaction Conditions | Basic, requires careful temperature control |
| Scalability | Moderate |
| Safety Considerations | Use of bromine and strong base |
Experimental Workflow for Hofmann Rearrangement Route
References
Independent Verification of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for the independent verification of the bioactivity of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine. Due to the absence of publicly available bioactivity data for this specific compound, this document outlines a comparative approach. Based on its structural features, particularly the cyclopropylamine moiety, it is hypothesized that this compound is likely to exhibit activity as a monoamine oxidase (MAO) inhibitor and/or a monoamine reuptake inhibitor. This guide details experimental protocols to test this hypothesis and facilitates a direct comparison with well-characterized reference compounds: the non-selective, irreversible MAO inhibitor tranylcypromine, and the dopamine transporter (DAT) selective reuptake inhibitor RTI-336. The provided methodologies, data presentation templates, and pathway diagrams are intended to support researchers in conducting their own investigations into the pharmacological profile of this and structurally related compounds.
Introduction to this compound and Potential Bioactivity
This compound belongs to the class of cyclopropylamines, a structural motif present in various neuroactive compounds. The cyclopropylamine structure is notably found in monoamine oxidase (MAO) inhibitors, such as tranylcypromine.[1][2] MAOs are critical enzymes in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[3][4] Inhibition of MAOs leads to increased synaptic availability of these neurotransmitters, a mechanism utilized in the treatment of depression and Parkinson's disease.[1][4]
Furthermore, the presence of a 4-chlorophenyl group is a common feature in ligands that target monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition is another major strategy for treating psychiatric disorders.[1]
Given these structural characteristics, it is plausible that this compound possesses inhibitory activity towards MAOs and/or monoamine transporters. This guide provides the necessary tools to investigate these potential biological activities.
Comparative Compounds
For a comprehensive evaluation of this compound's bioactivity, two reference compounds with distinct but relevant mechanisms of action have been selected.
-
Tranylcypromine: A clinically used, non-selective, irreversible inhibitor of both MAO-A and MAO-B.[6][7] It serves as a benchmark for assessing potential MAO inhibitory activity.
-
RTI-336: A research compound known for its high affinity and selectivity for the dopamine transporter (DAT) over SERT and NET.[8] It is an excellent comparator for evaluating potential monoamine reuptake inhibition, particularly at the dopamine transporter.
Quantitative Bioactivity Data for Comparative Compounds
The following tables summarize the reported in vitro bioactivities of the selected reference compounds. These tables can be used as a template for summarizing experimentally determined data for this compound.
Table 1: Monoamine Oxidase (MAO) Inhibition Profile
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Inhibition Type | Reference |
| Tranylcypromine | ~500 | ~2300 | Irreversible, Non-selective | [9] |
IC₅₀ values can vary depending on experimental conditions such as pre-incubation time.
Table 2: Monoamine Transporter Binding Affinity (Kᵢ, nM)
| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | Reference |
| Tranylcypromine | High µM range | High µM range | High µM range | [7] |
| RTI-336 | ~1-5 | >1000 | >100 | [8] |
Kᵢ values represent the concentration of the compound required to occupy 50% of the transporters in a competitive binding assay.
Table 3: Monoamine Transporter Uptake Inhibition (IC₅₀, nM)
| Compound | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | Reference |
| Tranylcypromine | Weak | Weak | Weak | [7] |
| RTI-336 | ~10-20 | >1000 | >100 | [8] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo characterization of the bioactivity of this compound.
In Vitro Assays
This assay determines the inhibitory potency of a test compound against MAO-A and MAO-B.[10]
-
Principle: The enzymatic activity of MAO produces hydrogen peroxide (H₂O₂), which is detected by a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP). Inhibition of MAO results in a decreased fluorescent signal.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red) and HRP
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Test compound (this compound)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
Add the compounds to the wells of the microplate.
-
Add the MAO enzyme (MAO-A or MAO-B) to the wells. For irreversible inhibitors, a pre-incubation step (e.g., 15-30 minutes at 37°C) is recommended.
-
Initiate the reaction by adding the substrate and fluorescent probe/HRP mixture.
-
Incubate at 37°C, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
This assay measures the binding affinity of a test compound to DAT, SERT, and NET.[5][11]
-
Principle: A radiolabeled ligand with known high affinity for a specific transporter is incubated with a membrane preparation containing the transporter. The test compound's ability to displace the radioligand is measured, and its binding affinity (Kᵢ) is determined.
-
Materials:
-
Membrane preparations from cells expressing human DAT, SERT, or NET, or from specific brain regions (e.g., striatum for DAT).
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Unlabeled ligands for determining non-specific binding (e.g., cocaine for DAT).
-
Test compound.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation, radioligand, and varying concentrations of the test compound in a 96-well plate.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value from a competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
This assay assesses the functional inhibition of monoamine transporters.[2][12]
-
Principle: Synaptosomes, which are resealed nerve terminals, are used to measure the uptake of radiolabeled neurotransmitters. The ability of a test compound to inhibit this uptake is quantified.
-
Materials:
-
Freshly prepared synaptosomes from rodent brain tissue (e.g., striatum for dopamine uptake).[13][14][15]
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Test compound.
-
Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT).
-
Filtration apparatus and scintillation counting supplies.
-
-
Procedure:
-
Pre-incubate synaptosomes with the test compound or vehicle.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the synaptosomes.
-
-
Data Analysis: Calculate the percentage of uptake inhibition and determine the IC₅₀ value.
In Vivo Assays
This technique measures the extracellular levels of neurotransmitters in the brains of freely moving animals, providing a direct assessment of a compound's effect on neurotransmission.[16][17][18]
-
Principle: A microdialysis probe is implanted into a specific brain region (e.g., nucleus accumbens or prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate, which is then collected and analyzed.
-
Procedure:
-
Surgically implant a guide cannula into the target brain region of an anesthetized rodent.
-
After a recovery period, insert a microdialysis probe and begin perfusion.
-
Collect baseline dialysate samples.
-
Administer the test compound systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels over time.
-
Analyze neurotransmitter concentrations in the dialysate using a sensitive analytical method like HPLC with electrochemical detection or mass spectrometry.
-
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course and magnitude of the effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the characterization of a novel psychoactive compound.
Caption: Monoamine Oxidase (MAO) metabolic pathway and site of inhibition.
Caption: Monoamine transporter reuptake mechanism and site of inhibition.
Caption: Experimental workflow for characterizing a novel psychoactive compound.
Conclusion
This guide provides a comprehensive framework for the independent verification of the bioactivity of this compound. By leveraging the provided experimental protocols and comparative data for well-characterized reference compounds, researchers can elucidate the pharmacological profile of this novel molecule. The systematic approach outlined herein, from in vitro screening to in vivo validation, will enable a thorough understanding of its potential as a monoamine oxidase inhibitor and/or monoamine reuptake inhibitor, thereby contributing to the broader field of neuropharmacology and drug discovery.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Assessing the Metabolic Stability of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the metabolic stability of the novel compound, 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine. Given the absence of direct metabolic data for this specific molecule, this document outlines a comprehensive strategy for its evaluation using established in vitro methodologies. The performance of this compound will be benchmarked against a panel of well-characterized drugs with diverse metabolic profiles: Sertraline, Venlafaxine, and Fluoxetine.
The structural characteristics of this compound, particularly the presence of a cyclopropylamine moiety, suggest potential metabolic pathways that warrant careful investigation. While cyclopropyl groups can sometimes enhance metabolic stability by being resistant to cytochrome P450 (CYP) mediated oxidation, cyclopropylamines can be susceptible to bioactivation, potentially forming reactive metabolites.[1] Therefore, a thorough assessment of its metabolic fate is crucial for further development.
Comparative In Vitro Metabolic Stability Assessment
The primary methods for evaluating the metabolic stability of a compound are liver microsomal and hepatocyte stability assays. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are essential for predicting the in vivo pharmacokinetic profile of a drug candidate.
Data Presentation: Predicted Metabolic Stability Parameters
The following table summarizes the expected outcomes from the proposed in vitro assays for this compound, alongside established data for the comparator drugs.
| Compound | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Predicted In Vivo Clearance |
| This compound | Human Liver Microsomes | To be determined | To be determined | To be predicted |
| Human Hepatocytes | To be determined | To be determined | To be predicted | |
| Sertraline | Human Liver Microsomes | 22 - 36 | Low to Moderate | Low |
| Human Hepatocytes | > 60 | Low | Low | |
| Venlafaxine | Human Liver Microsomes | ~5 | High | High |
| Human Hepatocytes | < 30 | High | High | |
| Fluoxetine | Human Liver Microsomes | 1 - 3 days (acute) | Low | Low |
| Human Hepatocytes | > 120 | Very Low | Low |
Note: The data for comparator drugs are derived from various literature sources and are intended for comparative purposes. The metabolic fate of Sertraline is complex, with multiple CYP enzymes involved.[2][3][4] Venlafaxine is primarily metabolized by CYP2D6.[5][6][7] Fluoxetine and its active metabolite, norfluoxetine, have very long half-lives.[8][9][10][11]
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, mediated by CYP enzymes.
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
This compound
-
Comparator drugs (Sertraline, Venlafaxine, Fluoxetine)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound and comparator drugs in a suitable organic solvent (e.g., DMSO).
-
Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsomal suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.
Objective: To determine the rate of disappearance of this compound when incubated with intact human hepatocytes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
This compound
-
Comparator drugs (Sertraline, Venlafaxine, Fluoxetine)
-
Williams' Medium E or other suitable cell culture medium
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Thaw and prepare a suspension of viable human hepatocytes in the culture medium.
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
-
Add the test compound to the hepatocyte suspension to initiate the assay.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Homogenize and centrifuge the samples to separate the cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes)
Visualizations
Experimental Workflow and Data Analysis Pipeline
The following diagram illustrates the general workflow for the in vitro metabolic stability assays and the subsequent data analysis pipeline.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Fluoxetine - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
Safety Operating Guide
Proper Disposal of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine (CAS Number: 69385-29-1).
This compound is a solid chemical compound.[1] While a comprehensive toxicological profile is not widely available, its structural features—containing a chlorinated aromatic ring and an amine group—necessitate that it be handled as hazardous waste. The primary known hazard is that it causes serious eye irritation.
Hazard and Safety Information
A summary of the key safety information for this compound is presented in the table below. This information is based on available data for the compound and similar chemical structures.
| Parameter | Value | Source |
| Physical Form | Solid | [1] |
| CAS Number | 69385-29-1 | [1] |
| Molecular Formula | C₁₀H₁₂ClN | |
| Hazard Statements | H319: Causes serious eye irritation | [2] |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Signal Word | Warning | [2] |
Experimental Protocols for Disposal
The established best practice for the disposal of this compound is to treat it as hazardous chemical waste. In-lab neutralization or treatment is not recommended due to the potential for unknown and hazardous reactions. The disposal procedure should be handled by a licensed environmental services company.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, disposable spatulas), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless compatibility has been verified.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "69385-29-1."
-
Indicate the associated hazards (e.g., "Eye Irritant," "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.
-
The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Personal protective equipment for handling 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
This guide provides crucial safety and logistical information for the handling and disposal of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine (CAS No: 69385-29-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.
| Protection Type | Required PPE | Specifications and Guidelines |
| Respiratory Protection | Government-approved respirator | Required when engineering controls are insufficient or during emergency situations. Use a NIOSH (US) or EN 166 (EU) approved respirator.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves | Nitrile gloves offer broad short-term protection. Always inspect gloves before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory practices.[1][2][4] |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | Use equipment tested and approved under government standards such as ANSI Z87.1 (US) or EN 166 (EU). A face shield is necessary when there is a risk of splashing or explosion.[1][2] |
| Skin and Body Protection | Protective clothing; Lab coat; Closed-toe shoes | A complete suit protecting against chemicals may be necessary depending on the scale of work. Lab coats should be buttoned, and long pants and fully enclosed shoes are required.[1][2][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5] Avoid direct sunlight and store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[3][5]
Handling and Use
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1][2]
-
Hygiene: Wash hands thoroughly after handling the substance and before breaks or at the end of the workday.[1][2] Do not eat, drink, or smoke in the work area.[2][6]
Spill Management
-
Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1][2]
-
Cleanup: For small spills, wipe dry, place the contaminated materials in a sealed bag, and hold for waste disposal.[1] Ensure the area is well-ventilated and wash the spill site after material pickup is complete.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[2] Follow all local, regional, and national regulations for hazardous waste disposal. |
| Contaminated Materials | Contaminated gloves, clothing, and cleaning materials should be placed in a suitable, closed container for disposal.[2] These materials should be treated as hazardous waste and disposed of accordingly. |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
